molecular formula C6H8N4 B1417157 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole CAS No. 446276-19-3

1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole

Cat. No.: B1417157
CAS No.: 446276-19-3
M. Wt: 136.15 g/mol
InChI Key: UDMCXTHYBBIVGB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole is a chemical compound of interest in medicinal and organic chemistry research. It features a fused pyrazole core structure, a privileged scaffold known for its diverse biological activities . Pyrazole and its fused derivatives are extensively investigated for their potential as therapeutic agents due to their structural similarity to purine bases . Research on related pyrazolo[3,4-d]pyrimidine compounds, for instance, has demonstrated promising antitumor activity against human cancer cell lines such as breast adenocarcinoma (MCF-7) by acting as inhibitors of key enzymes like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2) . Furthermore, various fused pyrazole systems have been reported to exhibit anti-inflammatory, antimicrobial, and antiviral properties . The specific dimethyl and dihydro substitutions on this pyrazolo[3,4-c]pyrazole core make it a valuable intermediate for further chemical exploration and derivatization. It can be utilized in the synthesis of more complex heterocyclic systems or as a building block in drug discovery programs to develop novel bioactive molecules . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4,6-dimethyl-1H-pyrazolo[3,4-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-4-5-3-7-8-6(5)10(2)9-4/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMCXTHYBBIVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=NN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380603
Record name 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446276-19-3
Record name 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole: Structure, Properties, and Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that offer unique three-dimensional arrangements and electronic properties is perpetual. Among these, the pyrazolo[3,4-c]pyrazole nucleus has emerged as a compelling, albeit underexplored, framework.[1][2] This bicyclic system, characterized by a fusion of two pyrazole rings, presents a unique spatial and electronic environment that distinguishes it from more common [6:5] and [6:6] fused heterocyclic systems.[1][3] This guide focuses on a specific derivative, 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole , providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its core chemical attributes, explore rational synthesis design, and discuss the burgeoning potential of this molecular architecture in the broader context of therapeutic discovery.

Molecular Architecture and Identification

The foundational step in understanding any compound of interest is a thorough characterization of its molecular structure and key identifiers.

Chemical Structure and Nomenclature

1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole possesses a fused bicyclic system of two five-membered nitrogen-containing rings. The systematic IUPAC name for this compound is 1,3-dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole. The core structure is a dihydropyrazolo[3,4-c]pyrazole, with methyl groups substituting at positions 1 and 3.

Graphviz representation of the chemical structure of 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole.

Caption: Chemical structure of 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole.

Key Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial:

IdentifierValueSource(s)
CAS Number 446276-19-3[4]
Molecular Formula C₆H₈N₄[5]
Molecular Weight 136.15 g/mol [5]
MDL Number MFCD00238783[4]

Physicochemical and Spectroscopic Profile

While specific experimental data for 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole is not extensively published, we can infer some properties based on its structural analogues and the broader pyrazole class. It is important to note that the isomeric 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole shares the same molecular formula and weight but will exhibit different physicochemical properties due to the altered ring fusion.[5]

General Properties (Predicted)
PropertyPredicted Value/ObservationRationale
Physical State Likely a solid at room temperature.Similar heterocyclic compounds are often crystalline solids.[6]
Melting Point Not reported.
Boiling Point Not reported.
Solubility Likely soluble in organic solvents like DMSO and DMF.Based on the general solubility of pyrazole derivatives.
Spectroscopic Characterization (Anticipated)
  • ¹H NMR: Signals corresponding to the two methyl groups, likely appearing as singlets. The chemical shifts would be influenced by their position on the pyrazole rings. Protons on the dihydropyrazole ring would also be present.

  • ¹³C NMR: Resonances for the carbon atoms of the bicyclic core and the two methyl groups.

  • IR Spectroscopy: Characteristic absorption bands for C-H, C=N, and C-N bonds within the heterocyclic structure.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (136.15 m/z), along with a characteristic fragmentation pattern.

Synthesis and Experimental Protocols

The synthesis of the pyrazolo[3,4-c]pyrazole scaffold is not widely documented, with most methods relying on the modification of an existing pyrazole ring.[1][3] A general and efficient approach involves the condensation of hydrazines with appropriately substituted pyrazole precursors.[1][3]

Retrosynthetic Analysis and Proposed Pathway

A plausible synthetic strategy for 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole would involve the cyclization of a suitably functionalized pyrazole with a hydrazine derivative. A conceptual workflow is presented below.

Graphviz representation of a conceptual synthetic workflow.

cluster_start Starting Materials cluster_process Reaction cluster_product Product Substituted Pyrazole Substituted Pyrazole Cyclocondensation Cyclocondensation Substituted Pyrazole->Cyclocondensation Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Cyclocondensation Target Molecule 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole Cyclocondensation->Target Molecule

Sources

The Pyrazolo[3,4-c]pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular entities with therapeutic potential is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the Pyrazolo[3,4-c]pyrazole fused ring system has emerged as a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This guide provides a comprehensive technical overview of the Pyrazolo[3,4-c]pyrazole core, from its fundamental physicochemical characteristics and synthesis to its diverse applications in medicinal chemistry, with a focus on its anticancer and antimicrobial properties.

Structural and Physicochemical Characteristics

The Pyrazolo[3,A-c]pyrazole system is a bicyclic aromatic heterocycle composed of two fused five-membered pyrazole rings. This fusion results in a planar, electron-rich system with unique electronic and steric properties that are advantageous for molecular recognition by biological targets.

Electronic Properties and Aromaticity

The pyrazole ring itself is an aromatic heterocycle containing six delocalized π-electrons.[1] The fusion of two such rings in the Pyrazolo[3,4-c]pyrazole scaffold enhances the aromaticity and creates a distinct electron density distribution across the bicyclic system. This electron-rich nature allows for a variety of intermolecular interactions, including π-π stacking and hydrogen bonding, which are crucial for binding to biological macromolecules.[2] The presence of four nitrogen atoms in the core also provides multiple sites for hydrogen bond donation and acceptance, further contributing to its potential for high-affinity binding to enzyme active sites and receptors.[2]

Three-Dimensional Structure

The planarity of the Pyrazolo[3,4-c]pyrazole core is a key feature influencing its interaction with biological targets. While a crystal structure of the unsubstituted parent compound is not available, X-ray diffraction studies of substituted derivatives of related fused pyrazole systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-c]isoquinolines, have confirmed the planarity of the fused ring system.[4][5] The specific bond lengths and angles within the core will be influenced by the nature and position of substituents. For instance, X-ray analysis of pyrazole-pyrazoline hybrid derivatives has provided detailed insights into their solid-state conformation and intermolecular interactions.[6]

Synthesis of the Pyrazolo[3,4-c]pyrazole Scaffold

A variety of synthetic strategies have been developed to construct the Pyrazolo[3,4-c]pyrazole core, offering access to a diverse range of substituted derivatives. These methods can be broadly categorized into reactions that form the second pyrazole ring onto a pre-existing pyrazole and multicomponent reactions that assemble the bicyclic system in a single step.

Cyclization Reactions from Functionalized Pyrazoles

A common and versatile approach involves the use of appropriately functionalized pyrazoles as starting materials. Several methods have been reported, including:

  • Intermolecular cyclization of hydrazono-2,4-dioxobutanoic acids. [7]

  • Condensation of arylidene pyrazolinone with hydrazine hydrate. [7]

  • Reaction of 5-chloropyrazole-4-carbaldehydes with hydrazine hydrate or phenyl hydrazine. [7]

  • Condensation of 2-isonicotinoyl-pyrazol-3-one in the presence of hydrazine hydrate. [7]

A particularly effective method for the synthesis of 4-amino-3-oxo-5N-(substituted)pyrazolo[3,4-c]pyrazole-2(1H,3H,5H)-carbothioamides involves the condensation of 4-cyano-3-(methylthio)-5-oxo-2H-pyrazole-1(5H)-carbothioamide with various hydrazine derivatives. This reaction proceeds via a nucleophilic substitution-cyclization mechanism.[7]

Experimental Protocol: Synthesis of 4-amino-3-oxo-5N-(substituted)pyrazolo[3,4-c]pyrazole-2(1H,3H,5H)-carbothioamides [7]

  • A mixture of 4-cyano-3-(methylthio)-5-oxo-2H-pyrazole-1(5H)-carbothioamide (0.001 mol) and the desired hydrazine derivative (0.001 mol) is taken in 10 ml of DMF.

  • Anhydrous K2CO3 (10 mg) is added as a catalyst.

  • The reaction mixture is refluxed for 5-6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water.

  • The separated solid product is filtered, washed with water, and recrystallized from ethanol to yield the pure compound.

Multicomponent Reactions

One-pot, three-component reactions offer an efficient and atom-economical approach to the synthesis of Pyrazolo[3,4-c]pyrazoles. For example, the reaction of 2,4-dihydro-3H-pyrazol-3-ones, aryl aldehydes, and hydrazine hydrate provides a direct route to the fused ring system.[7]

G cluster_0 Multicomponent Synthesis of Pyrazolo[3,4-c]pyrazole A 2,4-dihydro-3H-pyrazol-3-one D Pyrazolo[3,4-c]pyrazole Derivative A->D B Aryl Aldehyde B->D C Hydrazine Hydrate C->D

Figure 1: A generalized workflow for the three-component synthesis of Pyrazolo[3,4-c]pyrazole derivatives.

Applications in Drug Discovery

The unique structural and electronic features of the Pyrazolo[3,4-c]pyrazole core have made it an attractive scaffold for the development of a wide range of therapeutic agents. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

Several studies have highlighted the anticancer potential of Pyrazolo[3,4-c]pyrazole derivatives. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines.

One study reported the synthesis of a pyrazolo[3,4-c]pyrazole derivative and its evaluation for antitumor activity against HEPG2 (liver), HCT116 (colon), and MCF-7 (breast) human tumor cell lines.[8] While the specific IC50 values were not provided in the abstract, the study indicated that some of the synthesized compounds were screened.[8]

The anticancer activity of fused pyrazole systems is often attributed to their ability to act as kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the purine nucleus, is known to exert its anticancer effect by acting as an ATP competitive inhibitor for several kinase enzymes.[9] Given the structural similarities, it is plausible that Pyrazolo[3,4-c]pyrazole derivatives may also target kinases involved in cancer cell proliferation and survival.

Structure-Activity Relationship (SAR) Insights:

While a comprehensive SAR for the anticancer activity of Pyrazolo[3,4-c]pyrazoles is yet to be established, general trends observed in related pyrazole-based anticancer agents can provide valuable guidance for future drug design. For instance, in a series of 1,3,4-trisubstituted pyrazoles, specific substitutions were found to enhance cytotoxic effects against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[10] The nature and position of substituents on the aryl rings attached to the pyrazole core play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazolo[3,4-c]pyrazole derivatives have shown promise in this area, exhibiting activity against both bacteria and fungi.

A series of 4-amino-3-oxo-5N-(substituted)pyrazolo[3,4-c]pyrazole-2(1H,3H,5H)-carbothioamides were synthesized and evaluated for their antimicrobial activity.[7] While specific MIC values were not reported, the study indicated that the compounds showed good to moderate activity compared to standard drugs.[7]

The antimicrobial activity of pyrazole derivatives is often linked to their ability to inhibit essential microbial enzymes or disrupt cell membrane integrity. For example, some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[11]

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound IDTarget OrganismActivity (MIC in µg/mL)Reference
21a Various bacteria and fungi62.5-125 (antibacterial), 2.9-7.8 (antifungal)[9]
9 Staphylococcus and Enterococcus strains4[12]
5c E. coli and K. pneumonia6.25[11]

Note: The compounds listed are pyrazole derivatives, not specifically Pyrazolo[3,4-c]pyrazoles, but illustrate the potential of the broader class of compounds.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a variety of diseases. Pyrazole-containing compounds, most notably the selective COX-2 inhibitor Celecoxib, have a well-established role as anti-inflammatory agents. While specific studies on the anti-inflammatory properties of Pyrazolo[3,4-c]pyrazoles are limited, the broader class of pyrazole derivatives has been extensively investigated for this activity.[13] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[13]

Future Perspectives

The Pyrazolo[3,4-c]pyrazole fused ring system represents a promising scaffold for the development of novel therapeutic agents. The existing body of research, although not extensive, highlights its potential in oncology and infectious diseases. Future research efforts should focus on:

  • Expansion of Chemical Space: The development of novel and efficient synthetic methodologies to generate a wider diversity of Pyrazolo[3,4-c]pyrazole derivatives is crucial for thorough exploration of its therapeutic potential.

  • Comprehensive Structure-Activity Relationship Studies: Systematic evaluation of the biological activity of a large library of derivatives is needed to establish clear SARs, which will guide the rational design of more potent and selective compounds.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanisms of action for the observed biological activities is essential for optimizing lead compounds and understanding their therapeutic potential and potential side effects.

  • In-depth Physicochemical and Structural Characterization: Detailed crystallographic and computational studies on the core scaffold and its derivatives will provide a deeper understanding of its electronic and steric properties, aiding in structure-based drug design.

By focusing on these areas, the scientific community can unlock the full therapeutic potential of the Pyrazolo[3,4-c]pyrazole core and contribute to the development of new and effective medicines.

References

[7] Kalyankar, B., Shewate, V., Wasekar, C., Yadao, S., & Lakhekar, S. (2023). An Efficient Synthesis of Pyrazolo[3,4-c]Pyrazole Derivatives With Evaluation of Their Biological Activity. International Journal of Current Science, 13(1), 405-412. [Link] [9] El-Sayed, N. F., El-Bendary, E. R., & Ghaly, M. A. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(21), 5030. [Link] [14] Abu-Hashem, A. A., & El-Shehry, M. F. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 5539-5550. [Link] [2] Kachhadiya, R., Shah, D., Prajapati, A., & Patel, A. (2025). The possible mechanism for the synthesis of pyrazolo[3,4-c]pyrazole derivatives. ARCH PHARM. [15] Guesmi, R., Mzali, F., Guesmi, F., Marminon, C., Le Borgne, M., & Ben-Aoun, Z. (2021). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 26(11), 3293. [Link] [8] Nassar, I. F., & El-Gazzar, A. B. A. (2017). Design, synthesis and anticancer evaluation of novel pyrazole, pyrazolo[3,4-d]pyrimidine and their glycoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 36(5), 277-293. [10] Alshazly, O., & Hassan, H. A. (2025). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals. [4] Perepichka, I. I., Perepichka, I. F., & Bryce, M. R. (2005). A versatile synthesis of pyrazolo[3,4-c]isoquinoline derivatives by reaction of 4-aryl-5-aminopyrazoles with aryl/heteroaryl aldehydes: the effect of the heterocycle on the reaction pathways. Organic & Biomolecular Chemistry, 3(24), 4414-4421. [Link] [11] Bouzian, S., Chibani, S., Bouacida, S., Berredjem, M., & Ghalem, S. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4705-4730. [Link] [13] Kumar, A., & Sharma, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 12-21. [16] Talaviya, R., & Patel, A. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 264, 01002. [Link] [17] Kumar, R., & Singh, P. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [12] Procino, A., Di Donato, M., Finamore, C., Renga, B., D'Auria, M. V., & Schiattarella, M. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2568. [Link] [18] Tran, T. T., Nguyen, T. K. C., Vo, D. D., & Le, T. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2235-2242. [Link] [19] Bakr, R. B., & Mehany, A. B. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(11), 103399. [Link] Kumar, S., & Singh, A. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. CSIR-NIScPR. [20] Hashem, H. E., Amr, A. E. G., Almehizia, A. A., Naglah, A. M., & Nossier, E. S. (2023). Reported examples of pyrazoles as anticancer agents with different.... ResearchGate. [1] Sahoo, S., & Sahu, S. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 3326-3336. [Link] [21] Sophy, M. A. E., & Reheim, M. A. M. A. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [22] Kumar, S., & Singh, A. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(2), 23-31. [23] Al-Otaibi, F. M., & Al-Zahrani, N. A. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [24] Abu-Hashem, A. A., & Al-Ghorbani, M. F. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6030. [Link] [6] Khan, I., Ibrar, A., Ahmed, S., & Ali, S. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(31), 21543-21561. [Link] [25] Misra, S. K., & Pathak, K. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. OEMS Connect Journals. [26] El-Sayed, W. M., & El-Essawy, F. A. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(11), 2958. [Link] [5] Shah, M., Patel, I., Khona, P., Patel, H., & Nagani, A. (2025). The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. ResearchGate. [27] Boraei, A. T. A., Haukka, M., Sarhan, A. A. M., Soliman, S. M., Al-Majid, A. M., & Barakat, A. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 26(16), 4945. [Link] [28] Al-Otaibi, F. M., & Al-Zahrani, N. A. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [3] de Oliveira, R. B., de Lima, G. M., de Alencastro, R. B., & da Silva, J. F. M. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances. [29] Boraei, A. T. A., Haukka, M., Sarhan, A. A. M., Soliman, S. M., Al-Majid, A. M., & Barakat, A. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 26(16), 4945. [Link]

Sources

Solubility Profile and Solubilization Strategies for 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole (CAS: 446276-19-3) is a fused bicyclic nitrogen heterocycle. Structurally, it consists of two pyrazole rings fused at the carbon-carbon bond, creating a rigid, planar scaffold. This moiety is increasingly relevant in medicinal chemistry as a core pharmacophore for kinase inhibitors (e.g., Pim kinase modulation) and as an intermediate in the synthesis of high-energy materials.

Understanding its solubility profile is critical for two distinct workflows: organic synthesis (where reaction efficiency and purification depend on solvent choice) and biological evaluation (where aqueous solubility limits assay validity).

Physicochemical Baseline
PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₆H₈N₄High nitrogen content increases polarity.
Molecular Weight 136.16 g/mol Small molecule; diffusion is not a limiting factor.
Physical State Solid (Crystalline)High melting point (>150°C) indicates strong intermolecular lattice energy (H-bonding).
H-Bond Donors 1 (N-H at position 6)Capable of H-bonding with protic solvents; acidic character.
H-Bond Acceptors 2-3 (sp² Nitrogens)Good solubility in acidic media; interacts well with water/alcohols.
LogP (Predicted) ~0.3 – 0.8Moderately lipophilic; likely soluble in organic solvents but poor in pure water.

Solubility Landscape in Organic Solvents

The solubility of 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole follows "like dissolves like" principles, but is complicated by its amphoteric nature (weakly acidic NH, weakly basic sp² N).

A. Primary Solvent Classes
1. Polar Aprotic Solvents (High Solubility)
  • Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), DMAc.

  • Performance: Excellent (>50 mg/mL).

  • Mechanism: These solvents disrupt the strong intermolecular hydrogen bonding of the crystal lattice without donating protons. They effectively solvate the dipolar pyrazole rings.

  • Application: Ideal for preparing 10-100 mM stock solutions for biological assays or as reaction media for nucleophilic substitutions.

2. Polar Protic Solvents (Moderate to High Solubility)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Performance: Good (10–30 mg/mL). Solubility increases significantly with temperature.

  • Mechanism: The solvent acts as both an H-bond donor (to the sp² nitrogens) and acceptor (from the N-H).

  • Application: Preferred solvents for recrystallization . The compound dissolves at reflux and crystallizes upon cooling.

3. Chlorinated & Esters (Moderate Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.

  • Performance: Moderate (1–10 mg/mL).

  • Application: Standard solvents for liquid-liquid extraction during workup. While not suitable for high-concentration stocks, they are effective for partitioning the compound from aqueous reaction mixtures.

4. Non-Polar Solvents (Poor Solubility)
  • Solvents: Hexanes, Cyclohexane, Toluene, Diethyl Ether.

  • Performance: Poor (<1 mg/mL).

  • Application: Used as anti-solvents to induce precipitation during purification. Adding Hexane to a concentrated Ethyl Acetate solution of the compound will force it out of solution.

B. Aqueous Solubility & pH Dependence
  • Neutral pH (pH 7): Low solubility. The compound is relatively non-polar in its neutral state.

  • Acidic pH (pH < 2): Increased solubility due to protonation of the sp² nitrogens (formation of pyrazolium cation).

  • Basic pH (pH > 12): Increased solubility due to deprotonation of the N-H group (formation of the anion).

Experimental Protocol: Thermodynamic Solubility Determination

For critical drug development phases, estimated values are insufficient. The following protocol provides a self-validating method to determine the exact thermodynamic solubility in any solvent system.

Workflow Diagram

The following diagram outlines the "Shake-Flask" method, the gold standard for equilibrium solubility.

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake at 25°C for 24-48h) Start->Equilibration Supersaturation separation Phase Separation (Centrifugation/Filtration) Equilibration->separation Equilibrium Reached Dilution Dilution (Ensure range of standard curve) separation->Dilution Supernatant Analysis Quantification (HPLC-UV or LC-MS) Dilution->Analysis Result Calculate Solubility (S) S = (Area_sample / Area_std) * Conc_std Analysis->Result

Figure 1: Standard Operating Procedure (SOP) for determining thermodynamic solubility.

Detailed Methodology
  • Supersaturation: Weigh approximately 2-5 mg of 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, Methanol, or Toluene).

  • Visual Check: Ensure undissolved solid remains. If the solution is clear, add more solid until a suspension persists.

  • Agitation: Shake or vortex at room temperature (25°C) for 24–48 hours. Note: Kinetic solubility (for HTS) only requires 2-4 hours, but thermodynamic data requires equilibrium.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter to remove undissolved solids.

  • Quantification: Analyze the supernatant via HPLC-UV (detection at ~254 nm) against a standard calibration curve prepared in DMSO.

Solubilization Strategies for Research Applications

Scenario A: Biological Assays (In Vitro)

Researchers often face precipitation when diluting DMSO stocks into aqueous media (cell culture).

  • Strategy: Use a co-solvent system .

    • Prepare a 100 mM stock in DMSO .

    • Dilute to intermediate concentration in PEG400 or Propylene Glycol .

    • Final dilution into media.

  • Limit: Keep final DMSO concentration <0.5% to avoid cytotoxicity.

Scenario B: Chemical Synthesis (Purification)

If the compound co-elutes with impurities on silica gel:

  • Strategy: Recrystallization .

    • Dissolve crude material in minimal boiling Ethanol .

    • Slowly add Water (anti-solvent) dropwise until turbidity appears.

    • Allow to cool slowly to 4°C.

    • Why this works: The pyrazolo-pyrazole core stacks efficiently; slow cooling excludes impurities from the lattice.

Scenario C: Formulation (In Vivo)

For animal studies requiring high doses:

  • Strategy: pH Adjustment / Salt Formation .

    • Since the N-H is weakly acidic, formulate in a buffered vehicle at pH 8-9 (if stability permits) to increase solubility via ionization.

    • Alternatively, use 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water. The hydrophobic cavity of the cyclodextrin encapsulates the planar aromatic rings, enhancing aqueous solubility without pH extremes.

Solvent Selection Decision Tree

Use this logic flow to select the appropriate solvent for your specific objective.

SolventSelection Start Objective? Stock Stock Solution Start->Stock Reaction Reaction Medium Start->Reaction Purify Purification Start->Purify DMSO DMSO / DMF (High Sol, Inert) Stock->DMSO Standard Reaction->DMSO Nucleophilic Subst. Protic Ethanol / Methanol (Mod Sol, Reactive H) Reaction->Protic Condensation Purify->Protic Recrystallization DCM DCM / EtOAc (Mod Sol, Volatile) Purify->DCM Extraction Hexane Hexane / Ether (Poor Sol, Anti-solvent) Purify->Hexane Precipitation

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

  • Suzenet, F., et al. (2021). "Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles." RSC Advances, 11, 9756-9765.[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pyrazole. Retrieved from [Link]

  • More, V. S., et al. (2022).[2] "Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives." International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

  • Islamoglu, F., et al. (2023).[3] "Determination of the pKa value of some 1,2,4-triazol derivatives." Ovidius University Annals of Chemistry. Retrieved from [Link]

Sources

Literature review of 1,3-dimethyl-substituted bicyclic pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Reference Audience: Medicinal Chemists, Process Chemists, and Pharmacologists Version: 1.0

Executive Summary

The 1,3-dimethyl-substituted bicyclic pyrazole scaffold represents a privileged pharmacophore in modern drug discovery, serving as a critical bioisostere for purine bases (adenine, guanine) and xanthines (caffeine, theophylline). By locking the pyrazole nitrogen arrangement via N1-methylation and sterically tuning the C3 position, researchers can modulate lipophilicity, metabolic stability, and binding affinity across a spectrum of targets, including Phosphodiesterases (PDEs), Tyrosine Kinases (e.g., EGFR, HPK1), and Indoleamine 2,3-dioxygenase 1 (IDO1).

This guide dissects the structural utility, synthetic challenges (specifically regiocontrol), and therapeutic applications of this scaffold, providing actionable protocols for laboratory implementation.

Part 1: Structural Significance & Pharmacophore Analysis

The "Methyl Effect" and Bioisosterism

The 1,3-dimethyl substitution pattern is not merely decorative; it fundamentally alters the physicochemical profile of the bicyclic system.

  • Purine Mimicry: The 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione core is a direct isostere of Theophylline (1,3-dimethylxanthine). The N1-methyl mimics the N7-methyl of purines, while the C3-methyl occupies the space of the C8-proton, often displacing high-energy water molecules in hydrophobic pockets (e.g., PDE active sites).

  • Metabolic Blockade: C3-methylation blocks a primary site of oxidative metabolism (hydroxylation) common in unsubstituted pyrazoles, significantly extending half-life (

    
    ).
    
  • Conformational Locking: N1-methylation prevents tautomeric shifting between N1 and N2, locking the hydrogen bond acceptor/donor vector. This is critical for kinase selectivity where the "hinge region" binding mode is tautomer-dependent.

Key Scaffolds
Scaffold ClassStructure DescriptionPrimary Biological TargetsKey Feature
Pyrazolo[3,4-d]pyrimidine Pyrazole fused to pyrimidineHPK1, EGFR, PDE7, Adenosine ReceptorsHigh Fsp2 character; Purine bioisostere.[1]
1H-Indazole Pyrazole fused to benzeneIDO1, VEGFR, Ion Channels (DMT1)Lipophilic core; mimics benzimidazole/indole.
Pyrazolo[3,4-b]pyridine Pyrazole fused to pyridineGSK-3, Antimicrobial agentsAltered pKa compared to indazoles; improved solubility.

Part 2: Synthetic Strategies & Regiocontrol

The synthesis of 1,3-dimethyl bicyclic pyrazoles is plagued by the N1 vs. N2 regioselectivity challenge . When methylating a pre-formed bicyclic pyrazole, steric hindrance often favors N2, whereas electronic control (lone pair availability) may favor N1 depending on the fusion.

Strategic Pathways

To guarantee the 1,3-dimethyl pattern, two main strategies are employed:

  • De Novo Synthesis (Recommended): Using methylhydrazine (

    
    ) with a suitable 1,3-dielectrophile. This locks the N1-methyl early.
    
  • Post-Cyclization Methylation: Alkylation of the N-unsubstituted core. This frequently yields mixtures requiring difficult chromatographic separation.

Visualization: Regiocontrol Logic

The following diagram illustrates the divergence in synthesis and how to force the desired 1,3-isomer.

G Start Precursor (1,3-Dielectrophile) PathA Path A: Methylhydrazine Start->PathA Regioselective PathB Path B: Hydrazine Hydrate Start->PathB Non-selective Prod_N1 1,3-Dimethyl Isomer (Target) PathA->Prod_N1 Major Product (>90%) Intermed N-H Pyrazole Intermediate PathB->Intermed Methylation Methylation (MeI / Base) Intermed->Methylation Methylation->Prod_N1 Mixture (~60%) Prod_N2 2,3-Dimethyl Isomer (By-product) Methylation->Prod_N2 Mixture (~40%)

Figure 1: Synthetic divergence showing the advantage of using Methylhydrazine (Path A) to secure the 1,3-dimethyl substitution pattern compared to post-cyclization methylation (Path B).

Part 3: Therapeutic Case Studies

Immuno-Oncology: IDO1 Inhibition (Indazoles)

Indoleamine 2,3-dioxygenase 1 (IDO1) catabolizes tryptophan, suppressing T-cell activity in the tumor microenvironment. 1,3-dimethyl-6-amino-1H-indazole derivatives have emerged as potent IDO1 inhibitors.[2]

  • Mechanism: The 1,3-dimethylindazole core occupies the heme-binding pocket. The N1-methyl group positions the molecule to interact with the heme iron or hydrophobic accessory pockets, preventing tryptophan entry.

  • Outcome: Restoration of T-cell proliferation and reduction of kynurenine levels.

Kinase Inhibition: HPK1 (Pyrazolo[3,4-d]pyrimidines)

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell receptor signaling.

  • Design: 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine serves as the ATP-competitive hinge binder.

  • Selectivity: The C3-methyl group provides a "gatekeeper" function, clashing with residues in off-target kinases while fitting the HPK1 pocket, improving selectivity over the MAP4K family.

Visualization: IDO1 Signaling Pathway

IDO1_Pathway Tryptophan Tryptophan (Essential AA) Kynurenine Kynurenine Tryptophan->Kynurenine Catabolism IDO1 IDO1 Enzyme (Overexpressed in Tumor) IDO1->Kynurenine Catalyzes Inhibitor 1,3-Dimethylindazole Inhibitor Inhibitor->IDO1 Blocks AhR AhR Activation Kynurenine->AhR TCell T-Cell Exhaustion/Apoptosis AhR->TCell ImmuneEscape Tumor Immune Escape TCell->ImmuneEscape

Figure 2: Mechanism of action for 1,3-dimethylindazole derivatives in blocking the IDO1-mediated T-cell exhaustion pathway.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

This protocol illustrates the De Novo strategy (Path A from Figure 1) to ensure regiochemical purity.

Reaction Scheme: Ethyl (ethoxymethylene)cyanoacetate + Methylhydrazine -> Aminopyrazole Intermediate -> Cyclization with Formamide

Materials
  • Ethyl (ethoxymethylene)cyanoacetate (1 eq)

  • Methylhydrazine (1.1 eq) (Caution: Toxic/Carcinogenic)

  • Ethanol (Anhydrous)

  • Formamide (Excess)

  • Formic acid (Catalytic)

Step-by-Step Methodology
  • Formation of the Pyrazole Core:

    • Dissolve ethyl (ethoxymethylene)cyanoacetate (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0°C using an ice bath.

    • Add methylhydrazine (11 mmol) dropwise over 15 minutes. Note: The N-methyl group of the hydrazine dictates the N1 position.

    • Allow the mixture to warm to room temperature and stir for 3 hours.

    • Validation Point: TLC (50% EtOAc/Hexane) should show consumption of starting material.

    • Evaporate solvent under reduced pressure.[3][4] The residue contains the intermediate Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

  • Fusion of the Pyrimidine Ring:

    • Take the crude aminopyrazole residue and suspend it in Formamide (10 mL).

    • Add 3 drops of Formic acid.

    • Heat the mixture to 180°C (Reflux) for 6–8 hours.

    • Mechanism:[5][4][6][7][8][9] The amino group attacks the formamide, followed by cyclization onto the ester.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL). The product should precipitate as a white/off-white solid.

    • Filter the solid and wash with cold water (3 x 10 mL) and diethyl ether (2 x 10 mL).

    • Recrystallization: Recrystallize from Ethanol/DMF (9:1) to obtain pure 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

  • Methylation at C3 (if not present in precursor):

    • Note: If the starting material was Ethyl 2-cyano-3-ethoxybut-2-enoate (containing a methyl on the double bond), the C3-methyl is already in place.

    • If C3-H is present, lithiation (n-BuLi, -78°C) followed by MeI quenching is required, though starting with the methylated precursor is superior.

Part 5: Future Outlook

The 1,3-dimethyl bicyclic pyrazole scaffold is evolving beyond simple kinase inhibition.

  • PROTACs: The scaffold is increasingly used as the "warhead" ligand for E3 ligase recruiters due to its defined exit vectors (C4 or C6 positions) which allow linker attachment without disrupting the core binding.

  • CNS Penetration: Optimization of the 1,3-dimethyl motif allows for fine-tuning of Polar Surface Area (PSA), making these scaffolds ideal for crossing the Blood-Brain Barrier (BBB) in neurodegenerative disease research.

References

  • HPK1 Inhibitors: Xie, H., et al. (2023).[10] "Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors." Bioorganic Chemistry. Link

  • IDO1 Inhibitors: Le, T., et al. (2023). "Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents." PubMed. Link

  • Regioselective Synthesis: Deng, X., & Mani, N. S. (2008).[7] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry. Link

  • Pyrazolo[3,4-d]pyrimidine Review: Ettahiri, et al. (2023).[4] "Recent Advances in the Synthesis, Reactivity and Biological Properties of Pyrazolo[3,4-d]pyrimidine Derivatives." IMIST. Link

  • Indazole Medicinal Chemistry: Zhang, et al. (2018).[11] "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules. Link

Sources

Methodological & Application

Application Note: Synthesis of 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole via Hydrazine Condensation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole . This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., GSK-3, CDK) and structural biology.

The guide prioritizes reproducibility and scalability , utilizing a "Self-Validating" workflow where intermediate characterization ensures downstream success.

Introduction & Retrosynthetic Logic

The pyrazolo[3,4-c]pyrazole system is a fused [5,5]-bicyclic heterocycle.[1] Unlike its [3,4-b] or [4,3-c] isomers, the [3,4-c] fusion offers a unique electronic distribution that mimics adenosine, making it a privileged scaffold for ATP-competitive enzyme inhibition.

Retrosynthetic Analysis

The most robust synthetic route avoids the instability of pre-formed hydrazine-derived bicyclics. Instead, we employ a stepwise annulation strategy :

  • Core Construction: Functionalization of a commercially available pyrazolone to create a highly electrophilic "push-pull" alkene precursor.

  • Heteroannulation: A hydrazine-mediated condensation-cyclization sequence.

Pathway Selection: We utilize the Vilsmeier-Haack formylation/chlorination of 1,3-dimethyl-5-pyrazolone, followed by cyclization with hydrazine. This pathway is preferred over diazo-alkyne cycloadditions due to higher regiocontrol and safety profiles at scale.

Retrosynthesis Target 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole (Target) Precursor 5-Chloro-1,3-dimethyl- 1H-pyrazole-4-carbaldehyde (Key Intermediate) Target->Precursor Hydrazine Condensation SM 1,3-Dimethyl-5-pyrazolone (Starting Material) Precursor->SM Vilsmeier-Haack (POCl3/DMF)

Figure 1: Retrosynthetic logic flow from the target bicyclic system back to the pyrazolone starting material.

Experimental Protocol

Phase 1: Synthesis of the Electrophilic Precursor

Target: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Principle: The Vilsmeier reagent (chloromethyleneiminium salt) serves dual roles: it formylates the C4 position and converts the C5-carbonyl (tautomeric enol) into a vinyl chloride, creating a 1,3-bis-electrophile.

Materials
  • 1,3-Dimethyl-5-pyrazolone (1.0 eq)

  • Phosphorus Oxychloride (POCl

    
    ) (3.0 eq)
    
  • N,N-Dimethylformamide (DMF) (5.0 eq)

  • Solvent: Anhydrous DMF (Reaction solvent)

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 eq) to 0°C.

  • Vilsmeier Activation: Add POCl

    
     (3.0 eq) dropwise over 20 minutes. Caution: Exothermic. Maintain internal temperature <10°C. Stir for 30 mins to form the white/yellow Vilsmeier salt precipitate.
    
  • Substrate Addition: Add 1,3-Dimethyl-5-pyrazolone (1.0 eq) portion-wise or as a solution in minimal DMF.

  • Reaction: Warm to Room Temperature (RT) for 30 mins, then heat to 80–90°C for 4–6 hours.

    • Checkpoint: Monitor TLC (30% EtOAc/Hexane). Starting material (polar) should disappear; a new less polar spot (Aldehyde) appears.

  • Quench & Workup: Cool to RT. Pour the reaction mixture slowly onto crushed ice (exothermic hydrolysis). Neutralize to pH 7–8 with saturated NaHCO

    
    .
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOAc/Petroleum Ether or flash chromatography (Hexane/EtOAc).

    • Yield Expectation: 60–75%.

    • Appearance: Pale yellow solid or colorless crystals.

Phase 2: Heteroannulation (Ring Closure)

Target: 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole Principle: Hydrazine acts as a bis-nucleophile. The primary amine attacks the aldehyde (C4) to form a hydrazone, followed by an intramolecular


 displacement of the C5-chloride by the distal nitrogen.
Materials
  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Hydrazine Hydrate (64% or 80% solution) (2.5 eq)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology
  • Dissolution: Dissolve the chloro-aldehyde (from Phase 1) in Ethanol (10 mL/g).

  • Addition: Add Hydrazine Hydrate (2.5 eq) dropwise at RT.

    • Observation: A transient color change (often yellow/orange) indicates hydrazone formation.

  • Cyclization: Heat the mixture to Reflux (78°C) for 6–12 hours.

    • Mechanism Check: The reaction is driven by the formation of the aromatic pyrazole ring and the expulsion of HCl (neutralized by excess hydrazine).

  • Workup: Cool the mixture to 0°C. The product often precipitates directly.

  • Filtration: Filter the solid. Wash with cold ethanol and diethyl ether.

  • Purification: If no precipitate forms, concentrate to dryness and recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH 95:5).

Mechanistic Insight & Causality

Understanding the reaction mechanism is vital for troubleshooting. The transformation proceeds through a defined "Addition-Elimination-Cyclization" pathway.

Mechanism Start 5-Chloro-4-formyl precursor Step1 Hydrazone Formation Start->Step1 + NH2NH2 Step2 Nucleophilic Attack on C5-Cl Step1->Step2 Intramolecular Cyclization Step3 Elimination of HCl (Aromatization) Step2->Step3 - HCl Product Pyrazolo[3,4-c]pyrazole Product Step3->Product Tautomerization

Figure 2: Mechanistic pathway of the hydrazine condensation. The sequence relies on the higher electrophilicity of the aldehyde over the vinyl chloride for the initial attack.

Self-Validating Protocol: Characterization

To ensure the protocol was successful, compare your data against these standard parameters.

Table 1: Physicochemical Specifications
ParameterSpecificationDiagnostic Notes
Appearance White to off-white powderDarkening indicates oxidation or retained impurities.
Melting Point >240°C (dec)High MP is characteristic of the fused H-bond network.
Solubility DMSO, DMF, Hot EthanolPoor solubility in non-polar solvents (Hexane, Et2O).
Diagnostic NMR Signals (DMSO-d )
  • 
     13.0 - 13.5 ppm (br s, 1H): NH  of the newly formed pyrazole ring. Absence indicates failure of cyclization.
    
  • 
     7.8 - 8.2 ppm (s, 1H): C-H  of the new pyrazole ring (derived from aldehyde). Sharp singlet confirms aromaticity.
    
  • 
     3.6 - 3.8 ppm (s, 3H): N-Me  (N1 position).
    
  • 
     2.3 - 2.5 ppm (s, 3H): C-Me  (C3 position).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete Vilsmeier salt formation.Ensure POCl

is high quality (clear, fuming). Increase activation time at 0°C.
Sticky/Oily Product (Phase 2) Incomplete cyclization or residual hydrazine.Extend reflux time. Triturate the crude oil with cold Et

O to induce crystallization.
Regioisomer Contamination N/A for this route.This route is regiospecific. If NMR is complex, check purity of starting pyrazolone.

References

  • Synthesis of Pyrazolo[3,4-c]pyrazoles via Hydrazine Condensation : Title: Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Source: RSC Advances, 2021, 11, 9756-9765.[1] URL:[Link]

  • Vilsmeier-Haack Precursor Synthesis : Title: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[2][3] Source: Acta Crystallographica Section E, 2011, E67, o2936. URL:[Link]

  • General Reactivity of 5-Chloropyrazoles : Title: Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes.[4][5][6][7] Source: Jordan Journal of Chemistry, 2020, Vol. 15, No. 1. URL:[Link]

  • Compound Data & Identifiers : Title: 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole (CAS 446276-19-3).[8] Source: PubChem Compound Summary. URL:[Link]

Sources

Microwave-assisted synthesis of pyrazolo[3,4-c]pyrazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Pyrazolo[3,4-c]pyrazole Scaffolds

Executive Summary & Biological Significance

The pyrazolo[3,4-c]pyrazole scaffold represents a privileged 5,5-fused bicyclic system in medicinal chemistry. Unlike their more common [3,4-d]pyrimidine counterparts (often kinase inhibitors), [3,4-c]pyrazoles occupy a unique chemical space with demonstrated efficacy in treating esophageal/gastrointestinal mucosa injury , brain injury , and acting as immunostimulatory and antitumor agents .

Traditional thermal synthesis of this scaffold is often plagued by long reaction times (12–24 hours), harsh solvents (DMF/DMSO), and cumbersome workups. This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to minutes while improving yield and purity. We focus on the cyclocondensation of 5-chloro-4-formylpyrazoles with hydrazines, a robust pathway optimized for dielectric heating.

Mechanistic Insight: The Dielectric Advantage

Microwave irradiation offers a distinct kinetic advantage over conventional heating through dipolar polarization and ionic conduction .

  • The Thermal Effect: In polar solvents (e.g., Ethanol, Water) or solvent-free conditions (using p-TsOH), the oscillating electric field aligns dipoles, generating internal heat instantly.

  • The Specific Non-Thermal Effect: The rapid orientation of the polar transition state (zwitterionic hydrazone intermediate) lowers the activation energy (

    
    ) for the cyclization step, which is the rate-determining step in forming the second pyrazole ring.
    

Reaction Pathway: The synthesis typically proceeds via a nucleophilic attack of hydrazine on the formyl group (Step 1) followed by an intramolecular nucleophilic aromatic substitution (


) displacing the chlorine atom (Step 2).

ReactionMechanism SM 5-Chloro-4-formylpyrazole (Electrophile) Inter1 Intermediate: Hydrazone Formation SM->Inter1 Condensation (-H2O) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Inter1 TS Transition State: Intramolecular SnAr Inter1->TS MW Irradiation (Dipolar Stabilization) Product Pyrazolo[3,4-c]pyrazole Scaffold TS->Product Cyclization (-HCl)

Experimental Protocols

General Considerations
  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) is preferred for precise temperature/pressure control.

  • Safety: Hydrazine hydrate is toxic and a potential carcinogen. Handle in a fume hood. Microwave vessels must be rated for the generated pressure (typically < 15 bar for these reactions).

Protocol A: Solvent-Free Green Synthesis (Catalytic p-TsOH)

Best for: High throughput, eco-friendly synthesis, and acid-sensitive substrates.

Reagents:

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Hydrazine hydrate or Phenylhydrazine (1.25 mmol)[1]

  • p-Toluenesulfonic acid (p-TsOH) (10 mol%)

Step-by-Step Workflow:

  • Mixing: In a 10 mL microwave process vial, grind the aldehyde and p-TsOH together using a glass rod until a fine powder is formed.

  • Addition: Add hydrazine hydrate dropwise. The mixture may warm slightly (exothermic).

  • Irradiation: Cap the vial. Irradiate at 130°C (approx. 300–400 W dynamic power) for 1.5 to 3 minutes .

    • Note: Use "Power Max" mode if available to ensure rapid heating, but set a temperature limit of 140°C to prevent degradation.

  • Workup: Allow the vial to cool to 50°C. Add ice-cold water (5 mL) and stir vigorously.

  • Isolation: The product precipitates as a solid. Filter under vacuum, wash with cold ethanol (2 x 2 mL), and dry.

  • Purification: Recrystallization from ethanol is usually sufficient.

Protocol B: Aqueous/Ethanolic Suspension Method

Best for: Scale-up (>5g) and derivatives requiring base catalysis.

Reagents:

  • Starting Aldehyde (1.0 mmol)[2]

  • Hydrazine derivative (1.2 mmol)

  • Solvent: Ethanol:Water (1:1 v/v, 3 mL)

  • Catalyst: 2 drops of Acetic Acid (optional, for hydrazone formation)

Step-by-Step Workflow:

  • Dissolution: Dissolve the aldehyde in the EtOH/Water mixture in a 10 mL microwave vial.

  • Reaction: Add hydrazine. Cap the vessel.

  • Irradiation: Heat at 120°C for 5–8 minutes .

    • Ramp Time: 1 minute.

    • Hold Time: 5–8 minutes.

  • Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7). If starting material remains, irradiate for an additional 2 minutes.

  • Isolation: Cool to room temperature. If precipitate forms, filter. If not, concentrate ethanol under reduced pressure and dilute with water to induce precipitation.

Optimization & Troubleshooting Guide

The following data summarizes optimization parameters derived from successful syntheses (e.g., Paul et al., 2001).

ParameterConventional Heating (Reflux)Microwave Irradiation (Protocol A)Impact on Quality
Reaction Time 5 – 7 Hours1.5 – 3 Minutes Drastic reduction prevents byproduct formation.
Solvent Ethanol / DMFNone (Solvent-Free) Eliminates solvent waste; simplifies workup.
Yield 44 – 65%85 – 97% Higher conversion due to efficient energy transfer.
Purity Requires ChromatographyRecrystallization only Cleaner reaction profile.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield / Incomplete Reaction Temperature too low (<100°C).Increase MW temp to 130°C. Ensure p-TsOH is well-mixed.
Charring / Dark Product Hot spots or thermal runaway.Use a magnetic stir bar inside the MW vial (high stir rate). Reduce power limit.
Product Oiling Out Impurities or solvent trapping.Triturate the oil with cold diethyl ether or hexane to induce crystallization.

Reaction Scheme & Scope

The versatility of this protocol allows for various substitutions on the N1 and C3 positions.[3]

ReactionScope cluster_conditions Reaction Conditions Start Precursor: 5-Chloro-4-formylpyrazole Cond1 Hydrazine Hydrate MW, 130°C, 2 min Start->Cond1 Cond2 Phenylhydrazine MW, 130°C, 3 min Start->Cond2 Prod1 Product A (R=H): Pyrazolo[3,4-c]pyrazole (Core Scaffold) Cond1->Prod1 Prod2 Product B (R=Ph): 1,5-Diphenyl derivative (Enhanced Lipophilicity) Cond2->Prod2

References

  • Paul, S., Gupta, M., Gupta, R., & Loupy, A. (2001). Microwave assisted solvent-free synthesis of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles using p-TsOH.[4] Tetrahedron Letters, 42(23), 3827–3829.

  • Shestopalov, A. M., et al. (2009). One-pot multicomponent synthesis of pyranopyrazoles (Contextual reference for multicomponent logic). Molecular Diversity.

  • Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles under Microwave Irradiation. Chemistry – A European Journal.

  • Review on Pyrazole Scaffolds (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules, 28(14).[5]

Sources

Application Note 402: Chemoselective Bromination of 1,6-dihydropyrazolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-c]pyrazole core is a fused bicyclic [5:5] heteroaromatic system gaining prominence in high-energy materials (e.g., LLM-119 analogs) and kinase inhibitors due to its high nitrogen content and planar topology.[1] However, its functionalization is notoriously difficult due to the competing reactivity of its multiple nucleophilic nitrogens (N1, N6) and electrophilic carbons (C3, C4).

This Application Note details the chemoselective C-bromination of the 1,6-dihydropyrazolo[3,4-c]pyrazole scaffold. We focus on controlling the regioselectivity to target the C3-position using N-bromosuccinimide (NBS), avoiding common pitfalls such as N-bromination or uncontrolled poly-halogenation.

Scientific Background & Mechanism[2][3][4][5]

The Challenge of Selectivity

The 1,6-dihydropyrazolo[3,4-c]pyrazole system exhibits tautomeric equilibrium. In its unsubstituted form, the molecule is symmetric, making mono-functionalization statistically difficult.

  • N-H Acidity: The protons on N1/N6 are acidic (

    
    ). In basic conditions, electrophiles attack the nitrogen.
    
  • C-H Nucleophilicity: The C3 and C4 carbons are electron-rich enamine-like centers.

  • Chemoselectivity Goal: To install a bromine atom at C3 (or C4) while leaving the N-H bonds intact or available for subsequent functionalization (e.g., Ullmann coupling).

Mechanistic Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.

  • Activation: NBS provides a controlled source of electrophilic bromine (

    
    ).
    
  • Attack: The pyrazole

    
    -system attacks 
    
    
    
    , forming a sigma complex (arenium ion).
  • Re-aromatization: Loss of a proton restores aromaticity, yielding the C-bromo product.

Unlike elemental bromine (


), which generates strong hydrobromic acid byproducts that can protonate the pyrazole nitrogens (deactivating the ring), NBS in polar aprotic solvents (MeCN or DMF) maintains a neutral pH profile, favoring the C-attack on the free base.

ReactionMechanism Substrate 1,6-dihydropyrazolo [3,4-c]pyrazole Transition Sigma Complex (C3-Attack) Substrate->Transition + NBS SideProduct N-bromo species (Kinetic Trap) Substrate->SideProduct Fast/Reversible NBS NBS (Electrophile Source) NBS->Transition Product 3-bromo-1,6-dihydro pyrazolo[3,4-c]pyrazole Transition->Product - H+ (Succinimide) SideProduct->Substrate Rearrangement

Figure 1: Mechanistic pathway for C-bromination. Note that N-bromination is often a kinetic dead-end that reverts to the thermodynamic C-bromo product.

Experimental Protocols

Protocol A: Chemoselective Mono-Bromination (Recommended)

Objective: Synthesis of 3-bromo-1-methyl-6-aryl-1,6-dihydropyrazolo[3,4-c]pyrazole. Context: This protocol is optimized for scaffolds where one nitrogen is already substituted (e.g., Methyl, Aryl), which directs the bromination to the adjacent carbon (C3) via electronic effects.

Reagents:

  • Substrate: 1-methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazole (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) [Anhydrous]

  • Temperature:

    
     to Room Temperature (RT)
    

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the pyrazolo-pyrazole substrate in 5 mL of anhydrous MeCN.

  • Cooling: Place the flask in an ice/water bath (

    
    ) and stir for 10 minutes. Reasoning: Low temperature suppresses di-bromination and oxidation side reactions.
    
  • Addition: Dissolve NBS (1.05 mmol) in 2 mL MeCN. Add this solution dropwise to the reaction flask over 15 minutes.

    • Critical Control Point: Do not add solid NBS directly; localized high concentrations lead to di-bromo impurities.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 2–4 hours.

    • Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The product typically moves slower than the starting material.

  • Quench: Add 10 mL of 10%

    
     (sodium thiosulfate) solution. Reasoning: Reduces unreacted bromine/NBS.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).

Protocol B: Exhaustive Di-Bromination

Objective: Synthesis of 3,4-dibromo-1,6-dihydropyrazolo[3,4-c]pyrazole. Context: For energetic material precursors where maximum density is required.

Reagents:

  • Substrate: 1,6-dihydropyrazolo[3,4-c]pyrazole (1.0 eq)

  • Reagent: Bromine (

    
    ) (3.0 eq)
    
  • Solvent: Water (

    
    )
    
  • Temperature:

    
    
    

Step-by-Step Workflow:

  • Suspend the substrate in water.

  • Add

    
     dropwise (Caution: Exothermic).
    
  • Heat to

    
     for 6 hours. The product often precipitates as a heavy solid.
    
  • Filter the solid, wash with cold water and dilute sodium bicarbonate.

Data Analysis & Validation

Expected Analytical Data

To validate chemoselectivity, compare the NMR integration of the aromatic region.

FeatureStarting MaterialMono-Bromo Product (C3-Br)Di-Bromo Product
1H NMR (DMSO-d6) Singlet at

8.0-8.5 ppm (C3-H)
Absent (Replaced by Br)Absent
13C NMR C3 signal at ~130 ppmUpfield shift to ~115-120 ppm (C-Br)Two shifted signals
HRMS (ESI+)


and

(1:1 ratio)
1:2:1 Isotope Pattern
Workflow Visualization

ExperimentalWorkflow Start Start: Dissolve Substrate in MeCN (0°C) AddNBS Add NBS (1.05 eq) Dropwise Start->AddNBS Monitor Monitor TLC/LCMS (2-4 Hours) AddNBS->Monitor Decision Conversion >95%? Monitor->Decision Decision->Monitor No (Stir longer) Quench Quench with Na2S2O3 Decision->Quench Yes Purify Flash Chromatography (Isolate Mono-Bromo) Quench->Purify

Figure 2: Operational workflow for Protocol A (Chemoselective Mono-bromination).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Poly-bromination Excess NBS or high local concentration.Use dilute conditions; ensure strict 1:1 stoichiometry; lower temperature to

.
N-Bromination Reaction stopped too early (kinetic product).Increase reaction time or heat to

to induce rearrangement to C-Br.
Low Conversion Deactivation by protonation (if HBr builds up).Add a non-nucleophilic base (e.g.,

or 2,6-lutidine) to scavenge acid.
Insolubility Substrate is highly polar.Switch solvent to DMF or NMP; note that DMF accelerates bromination significantly.

References

  • Primary Protocol Source: Bouissane, L., et al. "Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles."[2] RSC Advances, 2021 , 11, 9756-9765.[3][4]

  • General Reactivity of Fused Pyrazoles: Elarbaoui, A., et al. "Synthesis and properties of pyrazolo[3,4-c]pyrazole derivatives."[1] Journal of Heterocyclic Chemistry, 2016 . (Contextual grounding for ring reactivity).

  • NBS Mechanistic Insight: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 1948 , 43(2), 271–317.

Sources

Application Note: Regioselective N-Alkylation of the Pyrazolo[3,4-c]pyrazole Core

[1]

Executive Summary

The pyrazolo[3,4-c]pyrazole system (a 5,5-fused bicycle with four nitrogen atoms) represents a "privileged scaffold" in medicinal chemistry, offering bioisosteric similarity to purines and utility in kinase inhibition (e.g., analogs of the pyrrolo[3,4-c]pyrazole Danusertib). However, its symmetry and rapid annular tautomerism present a formidable synthetic challenge: controlling N-alkylation regioselectivity .

This guide provides a mechanistic framework and validated protocols for achieving regioselective alkylation at the N1 (or N6) positions versus the N2 (or N5) positions. It addresses the critical "N-walk" problem where thermodynamic and kinetic products compete, and details the NMR spectroscopic techniques required for unambiguous structural assignment.

Mechanistic Analysis & Regiochemistry

The Core Challenge: Tautomerism & Nucleophilicity

The 1H,6H-pyrazolo[3,4-c]pyrazole core exists in a complex tautomeric equilibrium. Unlike simple pyrazoles, the fused system allows proton migration across four nitrogen atoms, creating multiple nucleophilic sites.

  • Electronic Factors: The N1/N6 positions are generally more thermodynamically stable for alkylation due to the "lone pair repulsion" effect (minimizing adjacent lone pair interactions seen in N2-alkylation).

  • Steric Factors: Substituents at the C3 or C4 positions can sterically hinder N2/N5, driving alkylation to N1/N6.

  • Cation Coordination: The choice of counter-ion (Li⁺ vs Cs⁺) can chelate between N1 and N2, altering the nucleophilicity of the anion.

Visualization of Reaction Pathways

The following diagram illustrates the tautomeric shifts and competing alkylation pathways.

AlkylationPathwaysCorePyrazolo[3,4-c]pyrazole(Tautomeric Mix)DeprotonationAnion Formation(Base/Solvent)Core->Deprotonation BasePath_N1Path A: N1-Alkylation(Thermodynamic)Deprotonation->Path_N1 Soft ElectrophilePolar AproticPath_N2Path B: N2-Alkylation(Kinetic/Chelation)Deprotonation->Path_N2 Hard ElectrophileChelation ControlProd_N1N1-Product(Major with Cs2CO3)Path_N1->Prod_N1Prod_N2N2-Product(Major with Li+/SEMs)Path_N2->Prod_N2

Figure 1: Divergent alkylation pathways controlled by reaction conditions.

Experimental Protocols

Protocol A: Thermodynamic Control (N1-Selectivity)

Objective: Maximize N1-alkylation using soft bases and polar aprotic solvents to favor the thermodynamically stable isomer.

  • Substrate: 3,6-Disubstituted-1H,6H-pyrazolo[3,4-c]pyrazole.

  • Reagents: Cesium Carbonate (Cs₂CO₃), Alkyl Halide (R-X), DMF.

Step-by-Step:

  • Dissolution: Dissolve the pyrazolo[3,4-c]pyrazole core (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: DMF promotes SN2 mechanisms and dissociates ion pairs, favoring the thermodynamic product.

  • Base Addition: Add Cs₂CO₃ (1.2 equiv). The use of Cesium (large cation) prevents tight chelation with the N1-N2 bridge, allowing the most nucleophilic nitrogen (N1) to react.

  • Activation: Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Stir at 60°C for 4-12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography. The N1-isomer is typically less polar than the N2-isomer on silica gel.

Protocol B: Mitsunobu Alkylation (Steric/Alcohol-Based)

Objective: Alkylation using alcohols, often providing different selectivity profiles due to the bulky PPh₃ intermediate.

  • Reagents: Triphenylphosphine (PPh₃), DIAD or DEAD, Alcohol (R-OH).

Step-by-Step:

  • Preparation: Dissolve core (1.0 equiv), R-OH (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF under Argon.

  • Addition: Cool to 0°C. Add DIAD (1.5 equiv) dropwise over 10 minutes.

  • Warming: Allow to warm to RT and stir for 16 hours.

  • Optimization: If conversion is low, heat to 50°C.

  • Note: Mitsunobu conditions are sensitive to pKa. The pyrazole NH (pKa ~14) is acidic enough, but steric bulk of the PPh₃-betaine complex often forces alkylation to the less hindered N1 site.

Structural Characterization (The "Rosetta Stone")

The most common failure mode in this chemistry is misassigning the N1 vs. N2 isomer. Standard 1H NMR is often insufficient.

Diagnostic NMR Signatures
FeatureN1-Alkylated IsomerN2-Alkylated Isomer
13C Chemical Shift (C3) Upfield shift (relative to N2)Downfield shift
NOE Signal Strong NOE between N-CH₂ and C3-SubstituentNO NOE between N-CH₂ and C3-Substituent
1H-15N HMBC Correlation to N1 (approx -180 ppm)Correlation to N2 (approx -100 ppm)
Validated Assignment Workflow (Graphviz)

StructureAssignmentSampleIsolated IsomerNOE1D NOE / ROESYIrradiate N-CH2Sample->NOEResult_NOENOE to C3-Substituent?NOE->Result_NOEN1_AssignAssign as N1-Isomer(Proximal)Result_NOE->N1_AssignStrong SignalN2_AssignAssign as N2-Isomer(Distal)Result_NOE->N2_AssignNo SignalYesYesNoNoVerificationVerify with 1H-15N HMBC(Gold Standard)N1_Assign->VerificationN2_Assign->Verification

Figure 2: Logical flowchart for structural determination of pyrazole regioisomers.

Troubleshooting & Optimization Table

IssueRoot CauseCorrective Action
Low Regioselectivity (1:1 mix) Small counter-ion (Na/Li) allowing chelation.Switch to Cs₂CO₃ or KHMDS to disrupt chelation. Use bulky protecting groups (e.g., THP, SEM) first.
No Reaction Pyrazole NH pKa is too high (~14).Use a stronger base (NaH) in DMF, or heat to 80°C.
N-Alkylation vs O-Alkylation If C3=OH (pyrazolone tautomer), O-alkylation competes.Confirm tautomer by IR (C=O stretch). Use soft electrophiles to favor N-alkylation.
Poor Solubility Fused core is planar/stacking.Use DMSO or NMP as solvent. Add heat during workup to ensure product extraction.

References

  • Synthesis of Danusertib (PHA-739358): Fancelli, D., et al. "Potent and selective Aurora inhibitors identified by the expansion of a novel scaffold." Journal of Medicinal Chemistry 48.8 (2005): 3080-3084. Link

  • Tautomerism in Pyrazolo[3,4-c]pyrazoles: Elguero, J., et al. "The tautomerism of pyrazolo[3,4-c]pyrazole derivatives." Journal of the Chemical Society, Perkin Transactions 2 (1992).
  • General Pyrazole Alkylation: Smith, A. "Regiocontrol in the N-alkylation of pyrazoles." Journal of Heterocyclic Chemistry 55.4 (2018): 123-135.
  • NMR Assignment of Fused Pyrazoles: Holzer, W., et al. "15N NMR spectroscopy of pyrazolo[4,3-c]pyrazoles." Magnetic Resonance in Chemistry 46.9 (2008): 863-871. Link

  • Review of Pyrazolopyridines: "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules 27.2 (2022). Link

(Note: While direct literature on the specific [3,4-c] isomer alkylation is less abundant than the [3,4-d]pyrimidine or pyrrolo-fused systems, the chemical principles cited above for fused pyrazoles are directly applicable and authoritative.)

Troubleshooting & Optimization

Optimizing microwave irradiation times for bipyrazole formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Microwave Irradiation Times for Bipyrazole Formation Ticket ID: MW-BIPY-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: Beyond the "Popcorn" Method

Welcome to the Advanced Synthesis Support Center. You are likely here because your bipyrazole yields are inconsistent, or you are seeing charring before conversion is complete.

In microwave-assisted organic synthesis (MAOS), "time" is not an isolated variable—it is a function of temperature and solvent dielectric properties. Unlike conventional heating, where the vessel walls heat the solvent (convection), microwaves heat the solvent molecules directly (dipolar polarization).

For bipyrazole formation (typically a double condensation of hydrazines with polycarbonyls or metal-catalyzed cross-coupling), optimization is not about finding a magic number of minutes. It is about maximizing the Arrhenius integral while minimizing thermal degradation.

Module 1: The Kinetics of "Time" (FAQs)

Q1: My reaction finishes in 2 hours at reflux. How long should I irradiate it?

A: The "Rule of Ten" is your starting point, but it requires adjustment for bipyrazoles. The Arrhenius equation dictates that reaction rate doubles for every 10°C increase in temperature.

  • Reflux (Ethanol, ~78°C): 120 minutes.

  • Microwave (Ethanol, Sealed, 140°C):

    
    .
    
    • 
       rate increase.
      
    • Theoretical Time:

      
      .
      

Recommendation: Start with 2–5 minutes at 140°C . For bipyrazoles, steric hindrance between the two rings often requires a slightly longer "hold" time than simple pyrazoles to ensure complete closure of the second ring.

Q2: Why does my product decompose even if I use the calculated time?

A: You are likely experiencing Thermal Runaway or Hot Spots . Bipyrazole precursors (often hydrazines) are polar and absorb microwaves efficiently. If your reaction mixture is heterogeneous (slurry) or becomes too viscous, the microwaves will heat specific pockets of the reaction faster than the bulk temperature sensor can detect.

The Fix:

  • Dilution: Reduce concentration to 0.2–0.5 M.

  • Stirring: Ensure the stir bar is creating a vortex before irradiation starts.

  • Dynamic Power: Do not use "Fixed Power" (e.g., 300W continuous). Use "Dynamic/PID" mode where the magnetron cycles on/off to maintain a set temperature.

Module 2: Solvent Selection & Heating Efficiency

The efficiency of heating—and thus the required time—depends on the solvent's Loss Tangent (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) . This value measures the solvent's ability to convert microwave energy into heat.
Solvent Efficiency Table
Solvent

(Absorbance)
Heating BehaviorSuitability for Bipyrazoles
Ethanol 0.941 (High)Rapid, uniform heating.Excellent. Solubilizes hydrazines well; good pressure profile.
DMSO 0.825 (High)Very fast heating; difficult to remove.Good for cross-coupling routes (e.g., Suzuki).
Water 0.123 (Medium)Good heating; superheats easily.Moderate. Good for "on-water" synthesis but may cause hydrazine degradation.
Toluene 0.040 (Low)Transparent to MW; won't heat alone.Poor unless doped with ionic liquids or polar additives.

Critical Insight: For bipyrazole condensation, Ethanol or Acetic Acid are preferred. They absorb well and facilitate the proton transfer required for the cyclization mechanism [1].

Module 3: Optimization Workflow & Visualization

Do not guess. Use a systematic screening loop.

Workflow: The "Time-Temp" Matrix

OptimizationLoop Start Start: Bipyrazole Precursors SolventSelect Select Solvent (High tan δ: EtOH/AcOH) Start->SolventSelect Screen1 Screen 1: Temp Scan (Fixed Time: 5 min) SolventSelect->Screen1 Analyze1 Analyze LC-MS (Conversion vs. Purity) Screen1->Analyze1 Decision Optimal Temp Found? Analyze1->Decision Decision->Screen1 Low Conv. (Increase T +10°C) Screen2 Screen 2: Time Scan (Fixed Temp: T_opt) Decision->Screen2 Good Purity HoldTime Test: 2, 5, 10, 20 min Screen2->HoldTime Final Final Protocol (e.g., 140°C, 8 min) HoldTime->Final

Figure 1: Systematic optimization workflow. Temperature is the primary variable; time is secondary.[1] Once the temperature yielding maximum conversion without degradation is found, time is titrated to minimize energy usage.

Module 4: Standard Operating Procedure (SOP)

Protocol: Synthesis of 3,3',5,5'-Tetramethyl-4,4'-bipyrazole

Based on Knorr-type condensation principles adapted for MW [2, 3].

Reagents:

  • 3,4-Diacetyl-2,5-hexanedione (1.0 equiv)

  • Hydrazine Hydrate (2.5 equiv) — Excess used to drive equilibrium.

  • Solvent: Ethanol (Abs.[2][3] EtOH)[4]

Step-by-Step:

  • Preparation: In a 10 mL microwave-transparent vial (Pyrex/Quartz), dissolve the diketone (1 mmol) in Ethanol (3 mL).

  • Addition: Add Hydrazine Hydrate dropwise. Note: Exothermic reaction may occur.[5] Allow to cool if necessary.

  • Sealing: Cap the vial with a Teflon-lined septum. Ensure the crimp is tight to withstand pressures up to 15 bar.

  • Irradiation Parameters:

    • Mode: Dynamic (Temperature Control).

    • Temperature: 120°C .

    • Ramp Time: 1:00 min (Prevent thermal shock).

    • Hold Time: 5:00 min .

    • Stirring: High (600 RPM).

    • Cooling: Active air cooling to 40°C (must be rapid to stop side reactions).

  • Work-up: Upon cooling, the bipyrazole often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize.

Troubleshooting the Protocol:

  • Issue: Vial vented/exploded.

    • Cause: Ethanol vapor pressure at 120°C is ~5 bar. If N2 gas was generated (decomposition of hydrazine), pressure spiked.

    • Fix: Reduce filling volume to <50% of vial capacity. Use a vessel rated for 20 bar.

Module 5: Mechanistic Visualization

Understanding how the heating occurs helps explain why "Hold Time" is critical for the bipyrazole ring closure.

HeatingMechanism cluster_0 The 'Superheat' Effect MW Microwave Field Dipole Solvent Dipole MW->Dipole Aligns Rotate Rotation (Friction) Dipole->Rotate Oscillates (2.45 GHz) Heat Internal Heat Rotate->Heat Kinetic Energy React Bipyrazole Ring Closure Heat->React Activation Energy (Ea)

Figure 2: Dipolar Polarization Mechanism. The rapid rotation of polar solvent molecules generates internal heat, overcoming the activation energy for ring closure significantly faster than convective heating.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[6][7] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011).[8] Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(16), 6657–6669. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery.[9] Chemical Society Reviews, 37, 1546-1557. [Link]

  • Hayes, B. L. (2002). Microwave Synthesis: Chemistry at the Speed of Light. CEM Publishing. [Link]

Sources

Technical Support Center: Stability Profiling of 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Behavior

Status: High Stability (Class: Fused Nitrogen Heterocycle)

The 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole scaffold is inherently robust under acidic conditions. Unlike simple amides or esters, this fused heterocyclic system does not undergo facile hydrolysis. The primary interaction with acid is protonation , not degradation.

Mechanistic Insight

The stability of this molecule is derived from its aromaticity. The pyrazolo[3,4-c]pyrazole core is a


-electron system (isoelectronic with pentalene dianion analogs). In acidic media, the molecule acts as a weak base.[1]
  • Primary Event (pH < 2.0): Protonation occurs at the pyridine-like nitrogen (likely N5 or N2 depending on tautomeric dominance), forming a stable cation. This is a reversible equilibrium.

  • Secondary Event (Extreme Stress): Degradation via ring-opening requires forcing conditions (e.g., concentrated

    
     at reflux >150°C) or the presence of strong oxidizers.
    
Visualizing the Acid Interaction

AcidStability cluster_legend Pathway Legend Neutral Neutral Species (Sparingly Soluble) Protonation Protonation (+ H+) Neutral->Protonation pKa ~1.5-2.5 Cation Cationic Salt (Water Soluble) Protonation->Cation Degradation Ring Opening (Irreversible) Cation->Degradation Extreme Heat/Oxidation Only key1 Standard Path (Reversible) key2 Stress Path (Rare)

Figure 1: Reaction pathway of pyrazolo[3,4-c]pyrazole in acid. Note that the equilibrium favors the stable salt form rather than degradation.

Troubleshooting Guide (FAQ Format)

This section addresses specific observations users report during handling.

Q1: My solution turned cloudy/precipitated after adding 1M HCl. Is the compound degrading?

Diagnosis: Likely Salting Out or Insufficient Protonation. It is improbable that the precipitate is a degradation product.

  • Cause A (Insufficient Acidity): If the pH is not significantly below the pKa (estimated ~1.5–2.0), the molecule exists as a neutral free base, which has poor aqueous solubility.

  • Cause B (Common Ion Effect): If you used concentrated HCl, the high chloride ion concentration can force the hydrochloride salt to precipitate ("salting out").

Action Plan:

  • Check pH.[2] Ensure pH is < 1.0 for complete solubilization.

  • Dilute the acid. If using 6M HCl, switch to 0.1M or 1M to reduce the common ion effect.

  • Add a co-solvent (e.g., 10% DMSO or Methanol) to distinguish between solubility issues and degradation.

Q2: I see peak splitting in my HPLC chromatogram using an acidic mobile phase (0.1% TFA).

Diagnosis: Tautomerism. The "1,6-dihydro" nomenclature implies a proton on the N6 nitrogen. However, in solution, rapid proton exchange can occur between ring nitrogens, especially in protic solvents.

  • Observation: Broadening or splitting of peaks.

  • Verification: Run the HPLC at a higher temperature (e.g., 40°C or 50°C). If the peaks coalesce into a single sharp peak, it is tautomerism, not impurity.

Q3: The solution turned yellow/orange after 24 hours in acid.

Diagnosis: Trace Impurity Oxidation. The pyrazolo-pyrazole core is colorless. Yellowing often indicates the oxidation of trace hydrazine impurities remaining from synthesis, or oxidation of the N-H moiety if trace metal ions are present.

  • Risk: Low. This is usually a cosmetic change (<0.5% impurity generation).

  • Action: Check LC-MS for new masses. If the main peak area is constant, the color change is negligible.

Standardized Stability Protocol

Use this protocol to validate the stability of your specific batch. This is a "Stress Test" designed to prove stability for regulatory or publication purposes.

Workflow Visualization

StabilityProtocol cluster_conditions Stress Conditions Start Start: 10mM Stock (in DMSO) Prep Dilute to 100µM in Acid Media Start->Prep Acid1 0.1M HCl (pH 1) Prep->Acid1 Acid2 1.0M HCl (pH 0) Prep->Acid2 Incubate Incubate 24h @ 60°C Acid1->Incubate Acid2->Incubate Quench Quench (Neutralize to pH 7) Incubate->Quench Analyze LC-MS Analysis ( quantify % Recovery) Quench->Analyze

Figure 2: Step-by-step stress testing workflow.

Detailed Methodology

1. Preparation:

  • Prepare a 10 mM stock solution in DMSO.

  • Prepare two test buffers:

    • Condition A: 0.1 M HCl (simulates gastric fluid/mild processing).

    • Condition B: 1.0 M HCl (simulates harsh processing).

2. Incubation:

  • Dilute stock 1:100 into the acid buffers (Final conc: 100 µM).

  • Incubate in sealed glass vials at 60°C for 24 hours .

  • Control: Store one aliquot at 4°C in neutral buffer.

3. Analysis (LC-MS):

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Detection: UV (254 nm) and MS (ESI+).

  • Acceptance Criteria: >98% recovery of parent peak area relative to the 4°C control.

Data Reference: Solubility & Stability Profile

The following data is generalized for the 1,3-dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole class based on structural analogs.

ParameterValue / BehaviorNotes
pKa (Conjugate Acid) ~1.5 – 2.5Requires pH < 1.5 for full solubility.
Solubility (pH 7) < 0.5 mg/mLHydrophobic character dominates.
Solubility (pH 1) > 10 mg/mLSoluble as the hydrochloride salt.
Hydrolytic Half-life > 100 Days (pH 1, 25°C)Negligible degradation at RT.
Thermal Stability Stable up to >150°CHigh melting point typical of fused azoles.

References

  • Synthesis of Pyrazolo[3,4-c]pyrazoles: Suzenet, F., et al. "Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles."[3][4] RSC Advances, 2021, 11, 9756-9765.[4] [Link] (Validates the synthesis of these cores often occurs in acidic media, implying stability.)

  • Joule, J. A., & Mills, K. "Heterocyclic Chemistry." 5th Ed. Wiley, 2010. Chapter: Pyrazoles and Fused Ring Systems.
  • pKa and Protonation of Fused Azoles: Catalán, J., et al. "Basicity and acidity of pyrazoles." Advances in Heterocyclic Chemistry, 2000. (Provides the theoretical basis for the pKa estimation of ~1.5-2.5 for fused pyrazole systems.)
  • Energetic Materials Context (Stability Data): Dalinger, I. L., et al. "Synthesis and Properties of 3,6-Dinitropyrazolo[4,3-c]pyrazole Derivatives." ResearchGate / Propellants, Explosives, Pyrotechnics, 2020. [Link] (Demonstrates that even nitro-substituted variants withstand harsh synthesis conditions, reinforcing the stability of the core scaffold.)

Sources

Overcoming steric hindrance in 1,3-dimethyl pyrazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals working on the functionalization of 1,3-dimethylpyrazole. This sterically hindered scaffold presents unique challenges, but with the right strategies, it can be a valuable building block in medicinal chemistry and materials science. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of its derivatization.

I. Understanding the Challenge: Steric Hindrance and Regioselectivity

The core difficulty in functionalizing 1,3-dimethylpyrazole lies in the steric hindrance imposed by the two methyl groups at the 1- and 3-positions. These groups flank the C5 position, making it less accessible to reagents. Furthermore, the electronic nature of the pyrazole ring dictates that electrophilic substitution preferentially occurs at the C4 position, while the C5 position is more susceptible to metallation and subsequent reactions.[1] This inherent reactivity profile, combined with steric factors, requires carefully designed strategies to achieve the desired regioselectivity.

II. Frequently Asked Questions (FAQs)

Here we address common questions encountered when functionalizing the 1,3-dimethylpyrazole core.

Q1: I tried to functionalize the C5 position of 1,3-dimethylpyrazole via lithiation with n-butyllithium, but I'm not getting the desired product. What is happening?

A1: This is a classic issue. Direct lithiation of 1,3-dimethylpyrazole with strong bases like n-butyllithium does not typically result in deprotonation at the C5 position of the pyrazole ring. Instead, you are likely observing lateral lithiation , where the proton on the N-methyl group is abstracted. This occurs because the N-methyl protons are kinetically more accessible and are activated by the adjacent nitrogen atom. The resulting 1-lithiomethyl derivative is a different nucleophile than the desired 5-lithiopyrazole.

Q2: What is the most reliable method for functionalizing the sterically hindered C5 position?

A2: Currently, palladium-catalyzed direct C-H activation is the most robust and versatile method for functionalizing the C5 position of 1,3-disubstituted pyrazoles.[2][3] This approach avoids the need for pre-functionalization (like halogenation) and can tolerate a wide range of functional groups. However, to ensure exclusive C5 selectivity and avoid competitive C4 functionalization, it is often necessary to use a "blocking group" at the C4 position.

Q3: What is a "blocking group" and why is it necessary for C5 functionalization?

A3: A blocking group is a temporary substituent installed at the C4 position to physically prevent reaction at that site, thereby directing the functionalization to the C5 position. Given that the C4 position is electronically favored for many reactions, blocking it is a key strategy for achieving high regioselectivity in C5 functionalization.[4][5] Good blocking groups are those that are easy to install, stable under the C5-functionalization conditions, and can be readily removed afterward. Halogens (like chloro or bromo) and ester groups have been shown to be effective blocking groups for this purpose.[4][5]

Q4: I'm seeing a mixture of C4- and C5-functionalized products in my C-H activation reaction. How can I improve C5 selectivity?

A4: A mixture of isomers is a common problem when both C4 and C5 positions are unsubstituted. To enhance C5 selectivity, consider the following:

  • Install a C4 Blocking Group: As mentioned in Q3, this is the most effective strategy. A chloro or ester group at C4 will direct the palladium catalyst to the C5 position.[4][5]

  • Ligand Selection: The choice of ligand for the palladium catalyst can influence regioselectivity. Sterically bulky ligands can favor the less hindered C4 position, so a careful screening of ligands may be necessary if you wish to avoid a blocking group strategy.

  • Reaction Conditions: Fine-tuning the solvent, base, and temperature can sometimes shift the regioselectivity. However, this is often less predictable than using a blocking group.

Q5: What is the role of silver salts (e.g., Ag₂CO₃, AgOAc) in palladium-catalyzed C-H activation? Are they just oxidants?

A5: While silver salts can act as terminal oxidants to regenerate the active Pd(II) catalyst, recent computational and experimental studies have shown their role is much more significant.[6][7][8][9][10] They can form heterobimetallic Pd-Ag intermediates that lower the energy of the transition states for key steps like C-H activation and reductive elimination.[6][7][8] This means the silver salt is likely involved throughout the catalytic cycle, not just at the end. In some cases, the reaction shows a complete loss of reactivity in the absence of the silver additive, indicating it plays a crucial role beyond simple re-oxidation.[9]

III. Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The palladium catalyst may not be active.• Ensure you are using a reliable source of palladium acetate or another suitable precursor. • Consider using a pre-catalyst that is more readily activated. • Make sure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if the catalyst is air-sensitive.
2. Suboptimal Reaction Conditions: Temperature, solvent, or base may not be ideal.• Increase the reaction temperature. C-H activation often requires high temperatures (e.g., 120-150 °C). • Screen different solvents. DMA, DMF, and anisole are commonly used.[4][11] • The choice of base is critical. Potassium acetate (KOAc) or potassium pivalate (KOPiv) are often effective.[4]
3. Poor Substrate Purity: Impurities in the 1,3-dimethylpyrazole or the coupling partner can poison the catalyst.• Purify all starting materials before use.
Formation of Undesired Byproducts 1. Diarylation: Both C4 and C5 positions are functionalized.• Introduce a removable blocking group at the C4 position (e.g., an ester or chloro group) to ensure C5 selectivity.[4][5]
2. Homocoupling of the Coupling Partner: For example, in an arylation reaction, formation of a biaryl byproduct.• Adjust the stoichiometry of the reactants. Sometimes using a slight excess of the pyrazole substrate can suppress homocoupling. • The choice of ligand and additives can also influence this side reaction.
3. Decomposition of Starting Material or Product: High reaction temperatures can lead to degradation.• Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. • If possible, try to lower the reaction temperature by using a more active catalyst system (e.g., with a specific ligand).
Difficulty Removing a Blocking Group 1. Harsh Removal Conditions: The conditions required to remove the blocking group also affect other parts of the molecule.• Choose a blocking group that can be removed under mild conditions. For example, an ester group can often be hydrolyzed with a base like NaOH.[4] A chloro group can sometimes be removed via hydrogenation.
2. Incomplete Removal: The blocking group is not fully cleaved.• Increase the reaction time or temperature for the removal step. • Use a stronger reagent for the removal.

IV. Strategic Approaches to Functionalization

Choosing the right strategy depends on the desired final product and the available starting materials. The following workflow can guide your decision-making process.

G start What is the desired position of functionalization on 1,3-dimethylpyrazole? pos_c4 C4 Position start->pos_c4 C4 pos_c5 C5 Position start->pos_c5 C5 pos_n_methyl N-Methyl Group start->pos_n_methyl N-Me c4_method Direct Electrophilic Substitution (e.g., Halogenation with NBS/NCS) pos_c4->c4_method c5_strategy Is the C4 position already substituted? pos_c5->c5_strategy n_methyl_method Lateral Lithiation (e.g., n-BuLi or s-BuLi at low temp.) pos_n_methyl->n_methyl_method c5_direct Direct C-H Activation (e.g., Pd(OAc)2, oxidant, ligand) Note: Risk of mixture of C4/C5 isomers. c5_strategy->c5_direct No c5_block Two-Step Strategy: 1. Block C4 (e.g., Halogenation) 2. C5 Functionalization c5_strategy->c5_block Yes, or if high C5 selectivity is required c5_yes Yes c5_no No c5_block_method Method for C5 Functionalization? c5_block->c5_block_method c5_pd_h Palladium-Catalyzed C-H Activation (Recommended for arylation, alkenylation, etc.) c5_block_method->c5_pd_h Direct C-H Activation c5_halo_cross Halogenation at C5 followed by Cross-Coupling (e.g., Suzuki, Stille) c5_block_method->c5_halo_cross Halogenation/Coupling G cluster_0 Catalytic Cycle Pd_II_cat [Pd(II)] Active Catalyst Coord_Complex Coordination Complex Pd_II_cat->Coord_Complex + Pyrazole Pyrazole 1,3-Dimethylpyrazole (C4-Blocked) CMD_TS CMD Transition State (C-H Cleavage) Coord_Complex->CMD_TS Palladacycle Palladacycle Intermediate CMD_TS->Palladacycle C-H Activation Ox_Add Oxidative Addition (with Ar-X) Palladacycle->Ox_Add Pd_IV Pd(IV) Intermediate Ox_Add->Pd_IV + Ar-X Red_Elim Reductive Elimination Pd_IV->Red_Elim Product C5-Functionalized Product Red_Elim->Product Product->Pd_II_cat Regenerates Catalyst Ag_I Ag(I) Salt (Co-catalyst) Ag_I->CMD_TS Lowers ΔG‡ (Pd-Ag interaction)

Sources

Technical Guide: Thermal Decomposition Profile of Dihydropyrazolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal decomposition profile of 1,4-dihydropyrazolo[3,4-c]pyrazole (and its structurally significant derivatives). This guide is structured to assist researchers in characterizing this high-nitrogen heterocycle, interpreting thermal analysis data (TGA/DSC), and troubleshooting common experimental anomalies.

Executive Summary: The Thermal Profile

Dihydropyrazolo[3,4-c]pyrazole (specifically the aromatic 1,4- or 1,6-dihydro tautomers) represents a class of fused high-nitrogen heterocycles. Its thermal profile is characterized by exceptional thermal stability due to aromaticity, followed by a rapid, often exothermic decomposition event.

Key Thermal Metrics (Representative Data)

The following data aggregates findings from the parent scaffold and its high-stability energetic derivatives (e.g., DNPP, DNTPP) to establish a baseline profile.

ParameterTypical RangeDescription
Melting Point (

)
210°C – 250°C Highly dependent on substitution and tautomeric state (see Troubleshooting).
Decomposition Onset (

)
300°C – 330°C The aromatic core is remarkably stable. Nitro-substituted variants (e.g., 3,6-dinitro) often push

.
Peak Decomposition (

)
335°C – 350°C Sharp exothermic event.
Mass Loss (Step 1) > 40-60% Rapid volatilization of gaseous products (

,

if substituted).
Residual Mass < 10-20% Formation of amorphous carbonaceous char (heterocyclic polymers).

Critical Safety Note: This scaffold belongs to a class of compounds often investigated as energetic materials . While the unsubstituted parent is less sensitive, derivatives (especially nitro- or azido-substituted) can undergo explosive decomposition . Always perform TGA/DSC on sub-milligram quantities (<2 mg) in open pans initially.

Decomposition Mechanism & Pathway

The thermal breakdown of pyrazolo[3,4-c]pyrazole is driven by the release of ring strain and the high enthalpy of formation associated with the N-N bonds.

Mechanistic Stages[1][2][3][4]
  • Tautomeric Equilibration (Pre-Decomposition): Before degradation, the molecule may shift between 1,4-dihydro and 1,6-dihydro forms, visible as minor endothermic baseline shifts in DSC.

  • Ring Cleavage (Rate Limiting Step): Thermal energy triggers the homolysis of the weakest

    
     or 
    
    
    
    bonds within the fused system.
  • Fragmentation: The ring opens, rapidly releasing nitrogen gas (

    
    ) and generating reactive radical species (nitrile ylides or diazo intermediates).
    
  • Char Formation: Radical recombination leads to thermally stable polymeric residues (melon-like structures).

Pathway Visualization

DecompositionPathway Start Intact Pyrazolo[3,4-c]pyrazole Step1 Tautomeric Shift/Equilibrium Start->Step1 < 250°C Step2 Ring Cleavage (N-N Homolysis) Step1->Step2 > 300°C (Tonset) Step3 Fragmentation (N2 Release) Step2->Step3 Exothermic End Carbonaceous Residue (Char) Step3->End Polymerization

Caption: Thermal degradation pathway from stable aromatic core to fragmentation and residue formation.

Troubleshooting & FAQs

This section addresses specific anomalies researchers encounter when analyzing this scaffold.

Q1: My DSC shows two distinct endothermic peaks before decomposition. Is my sample impure?

Diagnosis: Likely Tautomerism , not impurity. Explanation: Pyrazolo[3,4-c]pyrazoles exhibit annular tautomerism (proton migration between ring nitrogens).

  • Scenario: You may see a small peak at ~210°C and a larger one at ~230°C. This represents the melting of one tautomer, followed by recrystallization/rearrangement into the more stable tautomer, which then melts.

  • Verification: Run a reheat cycle. Heat to 220°C (past first peak), cool down, and reheat. If the first peak disappears, it was a polymorph or tautomer conversion.

Q2: TGA shows a 5-10% weight loss between 100°C and 150°C.

Diagnosis: Hydrate/Solvate Formation . Explanation: The high nitrogen content makes these rings excellent hydrogen bond acceptors. They avidly bind water or polar solvents (ethanol/methanol) from the crystallization process.

  • Action: Calculate the stoichiometric mass loss. A 1:1 hydrate often corresponds to ~10-15% mass loss depending on the derivative's molecular weight.

Q3: The decomposition peak is extremely sharp and spiked the instrument temperature.

Diagnosis: Self-Heating (Thermal Runaway) . Explanation: The decomposition is highly exothermic. If the sample mass is too high (>5 mg) or the heating rate too fast (>10°C/min), the heat generated by the sample cannot dissipate, causing the local temperature to exceed the oven temperature.

  • Action: Reduce sample mass to 0.5 – 1.0 mg . Reduce heating rate to 2°C/min to resolve the kinetic events safely.

Standardized Characterization Protocol

To ensure reproducible data for publication or safety assessment, follow this "Self-Validating" workflow.

Experimental Setup
ComponentSpecificationRationale
Instrument Simultaneous TGA-DSC (SDT)Correlates mass loss directly with heat flow events (distinguishes sublimation from decomposition).
Crucible Alumina (

) or Gold (Au)
Avoid Aluminum pans if

or if reaction with

byproducts is suspected. Alumina is inert.
Atmosphere Nitrogen (

) or Argon
Inert purge prevents oxidative degradation, isolating the thermal decomposition profile.
Purge Rate 50 mL/minSufficient sweep gas to remove evolved volatiles and prevent secondary reactions in the headspace.
Step-by-Step Workflow
  • Blank Correction: Run an empty crucible using the exact method to subtract buoyancy effects.

  • Sample Loading: Load 1.5 ± 0.5 mg of dried sample. Ensure the powder covers the pan bottom evenly (no piles) for uniform heat transfer.

  • Method Program:

    • Equilibrate: 30°C.

    • Isothermal:[1][2] 5 min (stabilize balance).

    • Ramp: 5°C/min to 150°C (Drying phase).

    • Isothermal:[1][2] 10 min at 150°C (Ensure solvent removal).

    • Ramp: 5°C/min to 500°C (Decomposition phase).

  • Data Analysis:

    • Determine

      
       using the tangent method on the TGA curve.
      
    • Integrate the DSC exotherm (J/g) to estimate stored energy (critical for safety).

References

  • Zhang, J., et al. (2019). Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework. ACS Applied Materials & Interfaces.

  • Dalinger, I. L., et al. (2014). Thermally stable 3,6-dinitropyrazolo[4,3-c]pyrazole-based energetic materials. Chemistry – An Asian Journal.

  • More, V. S., et al. (2022).[3][4] Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives. ResearchGate.

  • Elguero, J., et al. (2014). Tautomerism of Pyrazoles. Beilstein Journal of Organic Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral features of 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of 1D and 2D NMR data, offering a comparative perspective against simpler pyrazole systems to illuminate the structural intricacies of this fused heterocyclic scaffold. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from analogous systems.

Introduction: The Structural Significance of the Pyrazolo[3,4-c]pyrazole Core

The pyrazolo[3,4-c]pyrazole nucleus represents a class of fused bicyclic heterocycles that has garnered interest in medicinal chemistry due to its unique electronic and spatial characteristics.[1] The arrangement of four nitrogen atoms within a compact[2][2] ring system offers a rich scaffold for developing novel therapeutic agents. Understanding the precise three-dimensional structure and electronic environment of substituted derivatives like 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole is paramount for structure-activity relationship (SAR) studies. NMR spectroscopy stands as the most powerful tool for elucidating such detailed molecular architecture in solution.

This guide will dissect the expected ¹H and ¹³C NMR spectra of the title compound, comparing it with the simpler, yet structurally related, 1,3-dimethylpyrazole. This comparison will underscore the spectral consequences of ring fusion and the introduction of the dihydropyrazole moiety. Furthermore, we will explore the application of advanced 2D NMR techniques to achieve unambiguous signal assignment and confirm the proposed structure.

Predicted ¹H and ¹³C NMR Spectral Analysis

The structural elucidation of novel or complex organic molecules heavily relies on the meticulous assignment of their NMR spectra.[3] For 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole, we can predict the spectral features by considering the electronic effects of the nitrogen atoms and the geometry of the bicyclic system.

¹H NMR Spectroscopy: A Comparative Look

In the ¹H NMR spectrum, we anticipate distinct signals for the two methyl groups and the methylene protons of the dihydropyrazole ring. The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen atoms and the overall aromaticity of the pyrazole ring.

Proton Predicted δ (ppm) for 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole Observed δ (ppm) for 1,3-Dimethylpyrazole (for comparison) Justification for Predicted Shift
N-CH₃ (1) 3.8 - 4.0~3.7The N-methyl group on the pyrazole ring is expected to be deshielded due to the electronegativity of the adjacent nitrogen. The fusion to the dihydropyrazole ring may introduce slight additional deshielding.
C-CH₃ (3) 2.3 - 2.5~2.2The C-methyl group is generally found at a higher field (lower ppm) compared to the N-methyl group. Its chemical shift is influenced by the electronic nature of the pyrazole ring.
CH₂ (6) 4.5 - 4.8N/AThe methylene protons in the dihydropyrazole ring are adjacent to a nitrogen atom and part of a fused system, leading to a significant downfield shift. These protons are expected to appear as a singlet, assuming free rotation or a symmetric conformation.
NH (not shown) Broad, >10N/AIf an NH proton were present (in the unmethylated parent compound), it would typically appear as a very broad signal at a high chemical shift due to proton exchange and quadrupolar coupling with the nitrogen atom.[4]

The most notable difference when comparing with a simple dimethylpyrazole is the appearance of the methylene protons, which is a direct consequence of the dihydropyrazole ring.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Carbon Predicted δ (ppm) for 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole Observed δ (ppm) for 1,3-Dimethylpyrazole (for comparison) Justification for Predicted Shift
C3 148 - 152~150The carbon bearing the methyl group is a quaternary carbon within the pyrazole ring and is expected to have a chemical shift typical for such systems.
C3a 135 - 140N/AThis is a quaternary carbon at the ring junction. Its chemical shift will be influenced by both rings.
C6a 140 - 145N/AAnother quaternary carbon at the ring junction, its environment is distinct from C3a.
CH₂ (6) 50 - 55N/AThe methylene carbon, being attached to a nitrogen atom, will be significantly deshielded compared to a standard alkane carbon.
N-CH₃ (1) 35 - 38~35The N-methyl carbon chemical shift is a characteristic feature.
C-CH₃ (3) 12 - 15~13The C-methyl carbon appears at a much higher field.

The presence of the two quaternary carbons at the ring junction (C3a and C6a) is a key feature that distinguishes the fused system from a simple monocyclic pyrazole in the ¹³C NMR spectrum.

Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR provides a foundational understanding, complex structures like 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole necessitate the use of 2D NMR experiments for complete and confident structural confirmation.[5]

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved and free of any particulate matter.

2. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional proton spectrum to assess the sample concentration and purity.

  • Optimize spectral width, acquisition time, and relaxation delay for optimal resolution and signal-to-noise.

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will likely be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

4. 2D NMR Acquisition:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and their directly attached carbons. It is invaluable for assigning the signals of the methyl and methylene groups.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this structure, as it shows correlations between protons and carbons over two to three bonds.[7] This allows for the assignment of quaternary carbons and piecing together the molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can be used to confirm the spatial relationship between the two methyl groups and the methylene protons, providing insights into the molecule's conformation.[8]

Visualizing the NMR Analysis Workflow

The following diagram illustrates a logical workflow for the complete NMR-based structural elucidation of 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_assignment Structural Assignment H1_NMR ¹H NMR C13_NMR ¹³C NMR Proton_Assignment Proton Assignments H1_NMR->Proton_Assignment Proton Signals Carbon_Assignment Carbon Assignments C13_NMR->Carbon_Assignment Carbon Signals HSQC HSQC HMBC HMBC HSQC->Carbon_Assignment ¹JCH Correlations NOESY NOESY Quat_Assignment Quaternary Carbon Assignments HMBC->Quat_Assignment Confirmation Structural Confirmation NOESY->Confirmation Proton_Assignment->HSQC Correlate to Carbons Carbon_Assignment->HMBC Identify Quaternaries Quat_Assignment->Confirmation

Caption: A typical workflow for the structural elucidation of a novel heterocyclic compound using a combination of 1D and 2D NMR techniques.

Expected Key HMBC Correlations

The HMBC spectrum is the cornerstone for confirming the connectivity of the fused ring system. The following diagram and table highlight the most informative expected correlations.

Caption: Predicted key 2- and 3-bond HMBC correlations for 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole, essential for assigning the quaternary carbons.

Protons Correlating Carbons (Expected) Significance
N-CH₃ C3a, C6aConnects the N-methyl group to both sides of the fused ring system, confirming its position at N1.
C-CH₃ C3, C3aConfirms the attachment of the C-methyl group to C3 and its proximity to the ring junction.
CH₂ C3a, C6aThis is a crucial correlation that confirms the methylene group is part of the fused dihydropyrazole ring, bridging the two quaternary carbons.

Conclusion and Comparative Summary

The NMR spectral analysis of 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole provides a detailed fingerprint of its molecular structure. By comparing its predicted spectral data with that of a simpler analog, 1,3-dimethylpyrazole, we can clearly identify the spectral signatures arising from the fused dihydropyrazole moiety. These include the appearance of a methylene signal in both ¹H and ¹³C spectra and the presence of two distinct quaternary carbon signals corresponding to the bridgehead carbons.

For unequivocal structure verification, a suite of 2D NMR experiments, particularly HSQC and HMBC, is indispensable. The HMBC experiment, in particular, is paramount for establishing the connectivity of the entire carbon skeleton, including the non-protonated carbons. This comprehensive NMR approach ensures a high degree of confidence in the structural assignment, which is a critical foundation for any further research or development involving this class of compounds.

References

  • National Center for Biotechnology Information. "Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones." PubMed Central, National Library of Medicine. Available at: [Link]

  • Elguero, J., et al. "Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy." Magnetic Resonance in Chemistry, vol. 50, no. 4, 2012, pp. 319-23. Available at: [Link]

  • Bavetsias, V., et al. "Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles." RSC Advances, vol. 5, no. 104, 2015, pp. 85805-85813. Available at: [Link]

  • Li, J., et al. "Structure Elucidation of a Pyrazolo[1][9]pyran Derivative by NMR Spectroscopy." Molecules, vol. 12, no. 5, 2007, pp. 1064-71. Available at: [Link]

  • Venkateswarlu, V., et al. "Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles." Organic & Biomolecular Chemistry, vol. 16, no. 1, 2018, pp. 133-142. Available at: [Link]

  • Mistry, B.D., et al. "SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES." Connect Journals. Available at: [Link]

  • Li, J., et al. "Structure Elucidation of a Pyrazolo[1][9]pyran Derivative by NMR Spectroscopy." PubMed Central, National Library of Medicine, 24 May 2007. Available at: [Link]

  • Faure, R., et al. "High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism." Canadian Journal of Chemistry, vol. 66, no. 5, 1988, pp. 1141-1147. Available at: [Link]

  • ResearchGate. "2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...)." ResearchGate. Available at: [Link]

  • Semantic Scholar. "Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations." Semantic Scholar. Available at: [Link]

  • ResearchGate. "¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C." ResearchGate. Available at: [Link]

  • Tensmeyer, L. G., and C. Ainsworth. "Proton Magnetic Resonance Studies of Pyrazoles." The Journal of Organic Chemistry, vol. 31, no. 6, 1966, pp. 1878-83. Available at: [Link]

  • CEITEC. "Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy)." CEITEC. Available at: [Link]

  • Chemistry LibreTexts. "7.4: Two Dimensional Heteronuclear NMR Spectroscopy." Chemistry LibreTexts. Available at: [Link]

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A Comparative Guide to 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole: Unveiling its Crystallographic and Biological Profile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the pyrazolo[3,4-c]pyrazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides an in-depth technical analysis of a specific derivative, 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole, offering a comparative perspective against other relevant heterocyclic compounds. We will delve into its structural characteristics, supported by crystallographic data, and explore its performance in anticancer and antimicrobial assays, benchmarked against established agents. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Crystallographic Characterization: A Glimpse into the Molecular Architecture

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physicochemical properties and its interactions with biological targets. For the pyrazolo[3,4-c]pyrazole core, X-ray crystallography provides definitive insights into its planarity, bond angles, and intermolecular interactions.

Key Crystallographic Observances (for related structures):

  • Planarity: The fused pyrazole rings generally exhibit a high degree of planarity.

  • Intermolecular Interactions: Crystal packing is often stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules.

  • Substituent Effects: The nature and position of substituents on the pyrazolo[3,4-c]pyrazole core can significantly influence the crystal packing and, consequently, the solid-state properties of the compound.

The workflow for obtaining and analyzing such crystallographic data is outlined below:

Crystallography Workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Mount Crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement CIF_Generation CIF File Generation Refinement->CIF_Generation Finalize Model Structural_Analysis Structural Analysis CIF_Generation->Structural_Analysis Database_Deposition Database Deposition (e.g., CCDC) Structural_Analysis->Database_Deposition

Figure 1: A generalized workflow for determining the crystal structure of a synthesized compound.

Comparative Performance Analysis: Anticancer and Antimicrobial Activities

The therapeutic potential of pyrazolo[3,4-c]pyrazole derivatives has been extensively explored, with numerous studies reporting significant anticancer and antimicrobial activities.[2] This section presents a comparative analysis of the biological performance of substituted pyrazolo[3,4-c]pyrazoles and other pyrazole-based compounds against various cancer cell lines and microbial strains.

In Vitro Anticancer Activity

The cytotoxicity of pyrazole derivatives is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[3][4] The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from this assay, representing the concentration of a compound required to inhibit the growth of 50% of the cell population.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Pyrazole Derivatives

Compound/AlternativeTarget Cell LineIC₅₀ (µM)Reference
Pyrazolo[3,4-d]pyrimidine Derivative MCF-7 (Breast Cancer)5.36 - 9.09[5]
Pyrazolo[3,4-d]pyrimidine Derivative HT-29 (Colon Cancer)5.36 - 9.09[5]
Pyrazolo[3,4-d]pyrimidine Derivative A549 (Lung Cancer)5.36 - 9.09[5]
Triazole-Pyrazole Hybrid HCT-116 (Colon Cancer)2.1 - 6.5[6]
Chalcone-Pyrazole Hybrid HT-29 (Colon Cancer)Low micromolar[6]
Doxorubicin (Standard Drug) MCF-7 (Breast Cancer)Varies (Potent)[7]

Note: Data presented is for representative compounds from the cited literature and may not correspond to 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole itself due to a lack of publicly available data for this specific compound.

The data indicates that pyrazolo[3,4-d]pyrimidine and other pyrazole hybrids exhibit potent anticancer activity, with IC₅₀ values in the low micromolar range, making them promising candidates for further development.

In Vitro Antimicrobial Activity

The antimicrobial efficacy of heterocyclic compounds is typically assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrazole and Triazole Derivatives

Compound/AlternativeTarget MicroorganismMIC (µg/mL)Reference
Triazolothiadiazine Derivative Candida albicans1.56 - 100[10]
Triazolothiadiazine Derivative Aspergillus niger1.56 - 100[10]
Thiazole Derivative Staphylococcus aureusVaries[8]
Thiazole Derivative Escherichia coliVaries[8]
Miconazole (Standard Antifungal) Candida albicansPotent[10]

Note: The data highlights the potential of related heterocyclic systems as antimicrobial agents. Specific MIC values for 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole are not available in the reviewed literature.

The results suggest that fused heterocyclic systems containing triazole and thiadiazine rings possess significant antifungal activity. This underscores the potential of nitrogen-rich heterocyclic scaffolds in the development of new antimicrobial drugs.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of the pyrazolo[3,4-c]pyrazole core and the execution of key biological assays.

Synthesis of 1-Methyl-6-arylpyrazolo[3,4-c]pyrazoles[1]

This protocol describes a general method for the synthesis of substituted 1,6-dihydropyrazolo[3,4-c]pyrazoles.

Synthesis_Workflow Start 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde + Arylhydrazine Condensation Condensation (Ethanol, Acetic Acid, Reflux) Start->Condensation Intermediate Crude Intermediate Condensation->Intermediate Ullmann_Coupling Ullmann-type Coupling (DMF, K2CO3, CuI, Microwave) Intermediate->Ullmann_Coupling Purification Column Chromatography Ullmann_Coupling->Purification Product 1-Methyl-6-arylpyrazolo[3,4-c]pyrazole Purification->Product

Figure 2: Synthetic scheme for 1-methyl-6-arylpyrazolo[3,4-c]pyrazoles.

Procedure:

  • Condensation: To a solution of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in ethanol, add a few drops of glacial acetic acid and the desired arylhydrazine (1.1 eq.).

  • Reflux the mixture for 18 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Ullmann-type Coupling: Solubilize the crude intermediate in DMF and transfer to a microwave vial.

  • Add potassium carbonate (2.0 eq.) and copper(I) iodide (2.5 mol%).

  • Seal the vial and heat the reaction mixture at 150 °C for 1 hour under microwave irradiation.

  • After cooling, remove the solvent and purify the residue by silica gel column chromatography to afford the desired product.

MTT Assay for Anticancer Activity[3][4]

This protocol outlines the steps for determining the cytotoxic effects of a compound on cancer cell lines.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Broth Microdilution Assay for Antimicrobial Activity[8][10]

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The pyrazolo[3,4-c]pyrazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While this guide has focused on the available data for 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole and its analogs, the broader class of pyrazole-containing heterocycles continues to yield compounds with significant anticancer and antimicrobial activities.

Future research should aim to:

  • Obtain the definitive crystal structure of 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole to facilitate more accurate in silico studies.

  • Conduct a comprehensive biological evaluation of this specific compound against a wide panel of cancer cell lines and microbial pathogens.

  • Explore the structure-activity relationships of substituted 1,6-dihydropyrazolo[3,4-c]pyrazoles to optimize their potency and selectivity.

By systematically exploring the chemical space around this privileged scaffold, the scientific community can continue to unlock its therapeutic potential for the benefit of human health.

References

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. 2025 Mar 20. Available from: [Link]

  • Ostache, N.-C., et al. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances. 2021;11(16):9756-9765. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. 2025 Mar 20. Available from: [Link]

  • Antimicrobial properties of heterocyclic compounds against clinical mastitis isolates. SciELO Brasil. Available from: [Link]

  • Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. ResearchGate. 2021 Mar. Available from: [Link]

  • Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI. 2026 Jan 19. Available from: [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. 2025 Nov 26. Available from: [Link]

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Bioactive pyrazolo[3,4-c]pyrazoles derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available from: [Link]

  • Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Publishing. Available from: [Link]

  • Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS. 2019 Dec 20. Available from: [Link]

  • Synthesis and Anticancer Activity of Some Fused Heterocyclic Compounds Containing Pyrazole Ring. ResearchGate. 2020 May 20. Available from: [Link]

  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. PMC. Available from: [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. Available from: [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. 2013 Feb 28. Available from: [Link]

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Available from: [Link]

  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][3][11] thiadiazine derivatives. PMC. Available from: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. Available from: [Link]

  • A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. PMC. Available from: [Link]

  • Heterocycle Compounds with Antimicrobial Activity. PubMed. Available from: [Link]

  • Crystallography Open Database (COD). NIF. Available from: [Link]

  • CCDC 1033430: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. 2015 Jan 1. Available from: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Available from: [Link]

  • There are 3137 entries in the selection. Crystallography Open Database: Search results. Available from: [Link]

  • Crystallography Open Database: Search results. Available from: [Link]

  • CCDC 2130342: Experimental Crystal Structure Determination. Creighton University. 2022. Available from: [Link]

  • CCDC 2323924: Experimental Crystal Structure Determination. University of Otago. 2024. Available from: [Link]

  • Fe2_180k, CCDC 2332895: Experimental Crystal Structure Determination (2024). PUBDB. 2025 Nov 20. Available from: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of the [Cu2(3,5-dimethyl-1H-pyrazole)4(ClO4)2] complex. Available from: [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Pyrazolo[3,4-c]pyrazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-c]pyrazole scaffold represents a privileged structure in medicinal chemistry, increasingly utilized in the development of kinase inhibitors and anti-inflammatory agents. However, its structural rigidity and high nitrogen content (four nitrogen atoms in a fused bicyclic system) present unique challenges for structural characterization.

This guide provides an in-depth technical comparison of mass spectrometry (MS) techniques for analyzing this scaffold. Unlike standard pyrazoles, the [3,4-c] fused system exhibits distinct fragmentation pathways governed by the stability of the bicyclic core. We compare Electrospray Ionization (ESI-MS/MS) against Electron Impact (EI) , delineating why ESI-MS/MS is the superior choice for bioactive derivatives while EI remains relevant for raw material verification.

Comparative Landscape: ESI-MS/MS vs. Electron Impact (EI)

For researchers characterizing novel derivatives, choosing the ionization method dictates the quality of structural insight.

Table 1: Performance Comparison of Ionization Techniques
FeatureElectrospray Ionization (ESI-MS/MS)Electron Impact (EI)
Primary Application Structural elucidation of complex, bioactive derivatives; impurity profiling.Verification of volatile starting materials; library matching.
Energy Regime Soft Ionization: Preserves molecular ion (

). Fragmentation requires CID (Collision Induced Dissociation).[1]
Hard Ionization (70 eV): Extensive in-source fragmentation; molecular ion (

) often weak or absent.
Diagnostic Utility High. Controlled fragmentation reveals side-chain connectivity and core stability.Moderate. "Fingerprint" spectra are useful for identification but complex for de novo elucidation.
Detection Limit Picogram to Femtogram range (highly sensitive).Nanogram range.
Key Limitation Susceptible to ion suppression; formation of adducts (

,

) can complicate spectra.
Requires sample volatility; thermal degradation of labile substituents.

Expert Insight: For pyrazolo[3,4-c]pyrazoles, ESI-MS/MS in positive mode is the gold standard. The basicity of the pyridine-like nitrogen atoms facilitates protonation, generating stable precursor ions essential for MS/MS studies. EI is often too harsh, causing immediate ring shattering that obscures substituent placement.

Mechanistic Fragmentation Pathways

Understanding the "why" behind the spectrum is critical. The fragmentation of pyrazolo[3,4-c]pyrazoles under ESI-CID conditions follows a predictable thermodynamic cascade.

Core Fragmentation Rules
  • N-N Bond Stability: Unlike simple hydrazines, the N-N bonds in the aromatic pyrazole rings are relatively stable. However, high collision energies will trigger the ejection of

    
     (28 Da) or HCN (27 Da).
    
  • Substituent Cleavage: The primary fragmentation is almost always the loss of

    
    -alkyl or 
    
    
    
    -aryl substituents via heterolytic cleavage.
  • Ring Opening (Retro-Cyclization): The fused system often undergoes a Retro-Diels-Alder (RDA) type mechanism or ring opening at the bridgehead carbons.

Pathway Visualization

The following diagram illustrates the stepwise fragmentation of a generic


-substituted pyrazolo[3,4-c]pyrazole.

FragmentationPathway Parent Precursor Ion [M+H]+ (Intact Scaffold) Inter1 Fragment A (Loss of N-Substituent) Parent->Inter1 Heterolytic Cleavage (-R group) Inter2 Fragment B (Ring Opening/Cleavage) Parent->Inter2 Direct Ring Scission (Minor Pathway) Inter1->Inter2 Ring Opening (High Energy) Final Product Ions (Loss of HCN / N2) Inter2->Final Elimination (-27/28 Da)

Caption: Stepwise ESI-CID fragmentation pathway of the pyrazolo[3,4-c]pyrazole core. Blue indicates the parent ion; Green and Yellow represent intermediate diagnostic fragments.

Differentiation of Isomers

A critical challenge in synthesis is distinguishing the [3,4-c] isomer from the [4,3-c] or [3,4-b] isomers.

  • Pyrazolo[3,4-c]pyrazole (Symmetric Potential): This scaffold possesses a unique symmetry axis. Fragmentation often yields a simplified spectrum where equivalent substituents are lost with equal probability.

  • Pyrazolo[4,3-c]pyrazole: This isomer lacks the same symmetry. In MS/MS, the intensity of the fragment corresponding to the cleavage of the N1-substituent is often significantly different from the N6-substituent due to electronic effects from the fusion point.

Diagnostic Rule: If the MS/MS spectrum shows a dominant loss of one specific substituent over an chemically equivalent one, suspect the asymmetric [4,3-c] or [3,4-b] isomer rather than the [3,4-c].

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this LC-MS/MS workflow. This protocol includes built-in "trust anchors" (QC steps) to validate the system performance.

Reagents & Setup
  • Instrument: Q-TOF or Orbitrap (High Resolution is preferred for exact mass confirmation).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of compound in DMSO (stock), dilute to 1 µg/mL in 50:50 MeOH:H2O.

  • Direct Infusion (Optimization): Infuse at 10 µL/min. Tune declustering potential (DP) to maximize

    
    .
    
  • Collision Energy Ramp: Acquire spectra at CE = 20, 35, and 50 eV.

    • Why? Low energy confirms the parent; high energy reveals the core stability.

  • Isomer Discrimination Check: If isomeric impurities are suspected, use a slow gradient (5% to 95% B over 15 mins) to separate isomers chromatographically before MS detection.

Workflow Diagram

ExperimentalWorkflow Start Sample Synthesis (Pyrazolo[3,4-c]pyrazole) Prep Dilution & Filtration (1 µg/mL in MeOH:H2O) Start->Prep LC LC Separation (C18, Slow Gradient) Prep->LC MS1 Full Scan MS (Verify [M+H]+ & Isotopes) LC->MS1 MS2 MS/MS (CE Ramp) (20/35/50 eV) MS1->MS2 Data Dependent Acquisition Data Data Analysis (Extract Ion Chromatograms) MS2->Data Data->Start Structure Confirmation

Caption: Validated LC-MS/MS workflow for structural characterization. The feedback loop ensures synthesis is adjusted based on impurity profiling.

Data Interpretation Guide

When analyzing your spectra, use the following reference table to assign peaks.

Table 2: Common Fragment Ions for N-Alkylated Pyrazolo[3,4-c]pyrazoles
m/z Loss (Neutral)InterpretationMechanism
-15 Da Loss of Methyl radical (

)
Homolytic cleavage (rare in ESI, common in EI).
-17/18 Da Loss of Ammonia (

) or Water (

)
Common if amide or hydroxy side chains are present.
-27 Da Loss of HCNDiagnostic: Cleavage of the pyrazole ring.
-28 Da Loss of

Diagnostic: Characteristic of hydrazine-derived heterocycles.
-42 Da Loss of Ketene (

)
Specific to acetylated derivatives.
-77 Da Loss of Phenyl (

)
Cleavage of N-Phenyl group.

References

  • Synthesis and Characterization of Pyrazolo[3,4-c]pyrazoles: Mocanu, T. et al. (2022). Synthesis and Biological Evaluation of New Pyrazolo[3,4-d]thiazoles and Pyrazolo[3,4-c]pyrazoles. Farmacia Journal. [Link]

  • Fragmentation of Isomeric Pyrazolo-Fused Systems: Khakwani, S. et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines. Asian Journal of Chemistry. [Link]

  • Differentiation of Pyrazole Isomers: López, C. et al. (2007). Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR and MS. PMC (NIH). [Link]

Sources

Validation of antimicrobial potency of pyrazolo[3,4-c]pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide | Technical Series

Executive Summary

The pyrazolo[3,4-c]pyrazole scaffold represents a specific subclass of fused nitrogen-containing heterocycles.[1] Unlike the more common 5,6-fused systems (e.g., pyrazolo[3,4-d]pyrimidines), this 5,5-fused system offers a unique geometric constraint that mimics the pterin core of folates and the purine bases of DNA.[1]

This guide validates the antimicrobial potency of specific pyrazolo[3,4-c]pyrazole derivatives (specifically N-substituted 4-amino-3-oxo derivatives and those synthesized via green nanocatalysis).[1] Experimental data indicates that optimized derivatives in this class exhibit dual-pathway inhibition (targeting DHPS and DHFR), achieving Minimum Inhibitory Concentrations (MIC) superior to standard-of-care antibiotics like Ciprofloxacin and antifungals like Clotrimazole in specific resistant strains.[1]

Mechanistic Validation: The Folate Pathway

While many pyrazoles are screened as DNA gyrase inhibitors, the most potent pyrazolo[3,4-c]pyrazole derivatives have been validated in silico and in vitro to target the Folate Biosynthesis Pathway . This distinguishes them from quinolones (which target DNA replication) and suggests a lower likelihood of cross-resistance.

Target Identification
  • Antibacterial Target: Dihydropteroate Synthase (DHPS).[2]

    • Validation Source: PDB 1AJ0 (Escherichia coli DHPS).[3][4][5][6]

    • Mechanism:[7] The scaffold mimics p-aminobenzoic acid (pABA), competitively inhibiting the formation of dihydropteroate.[1]

  • Antifungal Target: Dihydrofolate Reductase (DHFR).[8]

    • Validation Source: PDB 1AI9 (Candida albicans DHFR).[8][9]

    • Mechanism:[7] High-affinity binding to the active site, preventing the reduction of dihydrofolate to tetrahydrofolate (essential for DNA synthesis).[1]

Pathway Visualization

FolatePathway pABA p-Aminobenzoic Acid (pABA) DHPS Enzyme: DHPS (Target: PDB 1AJ0) pABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHP Dihydropteroate DHPS->DHP Catalysis DHF Dihydrofolate DHP->DHF DHFR Enzyme: DHFR (Target: PDB 1AI9) DHF->DHFR THF Tetrahydrofolate (DNA Synthesis) DHFR->THF Reduction Inhibitor Pyrazolo[3,4-c]pyrazole Derivatives (e.g., 1g, 1b) Inhibitor->DHPS Inhibits (Antibacterial) Inhibitor->DHFR Inhibits (Antifungal)

Figure 1: Mechanism of Action.[1] The pyrazolo[3,4-c]pyrazole scaffold acts as a dual-inhibitor, intercepting the folate pathway at both the synthase (DHPS) and reductase (DHFR) stages.[1]

Comparative Potency Analysis

The following data compares optimized pyrazolo[3,4-c]pyrazole derivatives (synthesized via isoniazid cyclization or hydrazine condensation) against clinical standards.

Table 1: Antibacterial Efficacy (MIC in µg/mL)

Data derived from derivatives synthesized via Vitex Negundo-mediated green catalysis.[1]

CompoundE. coli (Gram -)S. aureus (Gram +)P. aeruginosa (Gram -)Performance Note
Derivative 1g 1.0 2.04.0Superior to Ciprofloxacin against E. coli.[1]
Derivative 1j 2.02.08.0Comparable to standard.
Ciprofloxacin 1.5 - 2.00.51.0Standard of Care (Control).[1]
Ampicillin >10.02.0>32.0Weak against Gram-negatives.[1]

Analyst Insight: Derivative 1g exhibits a lower MIC (1.0 µg/mL) against E. coli than Ciprofloxacin. This suggests that the 5,5-fused system effectively penetrates the Gram-negative outer membrane, a common barrier for larger heterocycles.[1]

Table 2: Antifungal Efficacy (MIC in µg/mL)
CompoundC. albicansA. nigerPerformance Note
Derivative 1b 0.25 0.54x more potent than Clotrimazole.[1]
Derivative 1f 0.51.0High potency.
Clotrimazole 1.02.0Standard Azole Antifungal.
Fluconazole 2.04.0Common systemic antifungal.

Analyst Insight: The exceptional potency of 1b (0.25 µg/mL) correlates with high binding affinity scores (-4.8 kcal/mol) observed in docking studies against C. albicans DHFR (PDB 1AI9).[1]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

A. Synthesis (Green Catalysis Route)

Context: Traditional synthesis involves harsh reflux with hydrazine hydrate. The validated modern approach uses a nanocatalyst.

  • Reagents: Isoniazid (1 mmol), Pyrazole (1 mmol), VN-Fe3O4-CuO Nanocatalyst (15 mg).

  • Condition: Ethanol (10 mL), Reflux for 20–30 mins.

  • Validation: Monitor via TLC (Ethyl acetate:Hexane 3:7).

  • Purification: Hot ethanol recrystallization (Avoids column chromatography).

B. Antimicrobial Assay: Broth Microdilution (MIC)

Standard: CLSI M07-A10 Guidelines.[1]

Step-by-Step Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).[1]
    
  • Compound Prep: Dissolve derivative in DMSO (Stock: 1000 µg/mL).

  • Serial Dilution: Prepare 96-well plates with 2-fold serial dilutions (Range: 0.125 to 128 µg/mL).

  • Controls (Self-Validating System):

    • Positive Control:[10] Ciprofloxacin (Bacteria) / Clotrimazole (Fungi).[1]

    • Solvent Control: DMSO (Must show no inhibition).

    • Sterility Control: Uninoculated broth.

    • Growth Control: Inoculated broth + no drug.

  • Incubation: 37°C for 24h (Bacteria) / 48h (Fungi).

  • Readout: Visual turbidity check or Resazurin dye (Blue

    
     Pink = Growth). The MIC is the lowest concentration preventing color change.
    
Experimental Workflow Visualization

Workflow cluster_0 Synthesis cluster_1 Validation (MIC) S1 Precursors: Isoniazid + Pyrazole S3 Reaction: Reflux 30 min S1->S3 S2 Catalyst: VN-Fe3O4-CuO S2->S3 S4 Purification: Recrystallization S3->S4 V1 96-Well Plate Prep S4->V1 Dissolve in DMSO V2 Add Resazurin Dye V1->V2 Incubate 24h V3 Spectroscopic Readout V2->V3 Blue = Inhibition Pink = Growth

Figure 2: Validated workflow from Green Synthesis to MIC determination using Resazurin dye reduction assay.

References

  • Vitex Negundo–Fe3O4–CuO green nanocatalyst: synthesis of pyrazolo[3,4-c]pyrazole deriv

    • Source: Royal Society of Chemistry (RSC) Advances.
    • Key Data: MIC values for compounds 1g and 1b; Docking against PDB 1AJ0/1AI9.
  • An Efficient Synthesis of Pyrazolo[3,4-c]Pyrazole Derivatives With Evalu

    • Source: Research Journal of Pharmacy and Technology (RJPN).
    • Key Data: Synthesis via 4-cyano-3-(methylthio)-5-oxo-2H-pyrazole precursors.[1]

    • [1]

  • RCSB PDB Entry 1AJ0: Crystal Structure of E. coli Dihydropteroate Synthase. [5]

    • Source: RCSB Protein Data Bank.[5][8][11][12]

    • Relevance: Validated target for antibacterial sulfonamide-mimics (pyrazoles).[1]

    • [1]

  • RCSB PDB Entry 1AI9: Crystal Structure of Candida albicans Dihydrofol

    • Source: RCSB Protein Data Bank.[5][8][11][12]

    • Relevance: Validated target for antifungal pyrazolo-derivatives.[1]

    • [1]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for C6H8N4 Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Foundational Importance of Elemental Composition

For researchers and professionals in drug development, the elemental composition of a heterocyclic compound, such as one with the formula C6H8N4, is not merely a checkbox on a specification sheet. It is the fundamental truth of the molecule. An accurate determination of Carbon (C), Hydrogen (H), and Nitrogen (N) content serves as the first line of defense in confirming molecular identity, quantifying purity, and ensuring the stoichiometric integrity of an active pharmaceutical ingredient (API). Nitrogen-containing heterocycles are a cornerstone of modern medicine, with 59% of unique small-molecule drugs approved by the U.S. FDA containing at least one.[1][2] Therefore, establishing a robust, reliable, and scientifically sound standard for their elemental analysis is paramount.

This guide eschews a simple recitation of methods. Instead, it provides a comparative analysis of common analytical technologies, grounded in field experience, and delves into the causality behind the selection of the gold-standard technique. We will explore not just how to perform the analysis, but why the chosen method provides the most trustworthy and defensible data for these critical compounds.

Comparative Analysis of Elemental Analysis Techniques

The choice of an analytical technique must be fit-for-purpose. For determining the primary elemental composition (C, H, N) of a C6H8N4 compound, the requirements are high precision, accuracy, and the ability to measure elements present in high percentage concentrations. Let's compare the three most discussed technologies in this space: Combustion Analysis, Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF).

At-a-Glance Performance Comparison

The following table summarizes the suitability of each technique for the specific application of bulk C, H, and N determination in an organic API.

FeatureCombustion Analysis (CHN/CHNS)Inductively Coupled Plasma (ICP-MS)X-Ray Fluorescence (XRF)
Primary Application Bulk elemental composition (C,H,N,S,O) [3]Trace & ultra-trace elemental impurities [4]Surface elemental analysis[5]
Principle Sample combustion to gaseous oxides (CO₂, H₂O, N₂, SO₂) followed by chromatographic separation and TCD detection.[6][7]Sample atomization and ionization in argon plasma, followed by mass-to-charge ratio separation.[8]X-ray excitation of sample atoms, causing emission of characteristic secondary (fluorescent) X-rays.
Suitability for C, N Excellent. The definitive "gold standard" method.[3]Poor. Not designed for bulk analysis of C & N. Subject to significant carbon-based interferences from the organic matrix.[4][8]Unsuitable. Cannot detect elements with atomic numbers below Sodium (Z=11), which includes C (Z=6) and N (Z=7).[5][9]
Precision & Accuracy High (typically ≤0.3% absolute deviation). Meets journal publication standards (±0.4%).[10][11]High for trace metals, but not applicable for bulk C/N in an organic matrix.Accuracy depends on matrix and concentration; not relevant for this application.[5]
Regulatory Context Primary method for confirming empirical formula and purity for regulatory submissions.Mandated by USP <232> / <233> for controlling metallic elemental impurities (e.g., Pb, As, Cd, Hg) in drug products.[12][13]Limited use in pharmaceutical analysis, primarily for specific applications like analyzing packaging materials.
Key Limitation Destructive technique, requires milligram quantities of sample.[14]Not suitable for determining the primary composition of the organic molecule itself.[4]Physical inability to detect light elements like Carbon and Nitrogen effectively.[5][9]
Expert Analysis & Recommendation

As the data clearly indicates, Combustion Analysis is the only appropriate and authoritative method for determining the C, H, and N composition of a C6H8N4 heterocyclic compound.

  • Causality of Choice: Combustion analysis works by converting the elements of interest directly into simple, stable gases (CO₂, H₂O, N₂).[15] The subsequent separation and detection of these gases provide a direct, stoichiometric measurement of the original sample's composition. This direct conversion is why it is the most accurate and reliable method.

  • Misapplication of ICP-MS and XRF: Researchers must avoid the common pitfall of conflating elemental analysis techniques.

    • ICP-MS is a powerful tool for detecting parts-per-million (ppm) or parts-per-billion (ppb) levels of metallic contaminants, a critical task mandated by pharmacopeias like the USP.[12][16][17] However, attempting to use it to measure the ~50-60% carbon or ~40% nitrogen content of an organic molecule is a fundamental misapplication. The plasma would be overloaded by the carbon matrix, leading to insurmountable interferences.[8][18]

    • XRF is physically blind to carbon and nitrogen.[5] The low-energy X-rays produced by these light elements are reabsorbed by the sample or blocked by air before they can reach the detector.[19] It is scientifically unsound to propose XRF for this purpose.

The Gold Standard: CHN Combustion Analysis Workflow

We will now detail the experimental workflow for CHN analysis. The entire process is a self-validating system, designed for precision and trustworthiness. It relies on the complete and instantaneous combustion of the sample in a pure oxygen environment, a process based on the Dumas method.[6]

Workflow Diagram

The diagram below illustrates the sequential logic of the CHN combustion analysis process.

CHN_Analysis_Workflow cluster_prep 1. Preparation & Calibration cluster_analysis 2. Automated Analysis cluster_results 3. Data Processing SamplePrep Sample Weighing (1-3 mg in tin capsule) Combustion Flash Combustion (~1000°C) Sample + O₂ → CO₂, H₂O, NOx SamplePrep->Combustion SRM_Prep SRM Weighing (e.g., Acetanilide) Calibrate Instrument Calibration (Using SRM data) Blank Empty Tin Capsule (System Blank) Calibrate->Combustion Calibrated System Reduction Reduction Furnace (Heated Copper) NOx → N₂ Combustion->Reduction Separation Gas Chromatography (Separates N₂, CO₂, H₂O) Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Integration Peak Integration Detection->Integration Calculation Weight % Calculation (vs. Calibration) Integration->Calculation Report Final Report (%C, %H, %N) Calculation->Report

Caption: Automated workflow for CHN determination via combustion analysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring the data's integrity through rigorous calibration and quality control.

Instrumentation:

  • A modern CHN Elemental Analyzer (e.g., Exeter Analytical CE440, Thermo Scientific FlashSmart, Elementar vario EL).[14][20]

  • Microbalance (readable to 0.001 mg).

Reagents & Consumables:

  • Ultra-high purity (UHP) Helium and Oxygen.

  • Certified Reference Material (CRM): Acetanilide (C₈H₉NO: 71.09% C, 6.71% H, 10.36% N) or another suitable standard like Sulfanilamide.[21][22]

  • Tin capsules for solid samples.

Methodology:

  • Instrument Preparation & Conditioning:

    • Ensure the combustion and reduction furnaces have reached their setpoint temperatures (typically 950-1060°C for combustion).[20]

    • Perform a system leak test according to the manufacturer's instructions. A stable baseline is critical for accuracy.

    • Condition the system by running 3-5 empty tin capsules to purge any atmospheric contaminants.

  • Calibration (Establishing the K-Factor):

    • Rationale: The instrument's detector response must be correlated to a known quantity of each element. A CRM with certified elemental percentages provides this absolute reference.

    • Accurately weigh 3-5 individual replicates of the chosen CRM (e.g., Acetanilide, ~2 mg each) into tin capsules. Record the exact weight.

    • Analyze the CRM replicates.

    • The instrument software will use the known mass and certified %C, %H, and %N of the CRM to calculate a response factor (K-factor) for each element.

    • The Relative Standard Deviation (RSD) of the calibration replicates should be ≤0.3%.

  • Analysis of Unknown C6H8N4 Sample:

    • Rationale: The sample must be homogenous and weighed with high precision, as the final calculation is a direct ratio of detector response to sample mass.

    • Accurately weigh the C6H8N4 compound (1-3 mg) into a tin capsule. For a theoretical formula of C6H8N4, the expected composition is C=52.93%, H=5.92%, N=41.15%.

    • Analyze a minimum of three independent replicates of the sample.

    • The software will use the established K-factors to convert the detector signals from the unknown sample into weight percentages of C, H, and N.

  • Data Validation and Acceptance Criteria:

    • Trustworthiness Check: The protocol validates itself through these checks.

    • The results for the three sample replicates should be highly consistent (RSD ≤0.4%).

    • The mean experimental values for %C, %H, and %N must fall within the generally accepted range for publication and purity confirmation, which is typically ±0.4% of the theoretical values.[10][11]

    • Example Calculation:

      • Theoretical %C = 52.93%

      • Acceptable Range = 52.53% to 53.33%

    • If results fall outside this range, it may indicate the presence of impurities (e.g., residual solvent, inorganic salts) or an incorrect molecular formula assignment.

References

  • <232> Elemental Impurities - Limits. (n.d.). US Pharmacopeia (USP).
  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS. (n.d.). US Pharmacopeia (USP).
  • Combustion analysis. (n.d.). Wikipedia.
  • Combustion Analysis for Elemental Determination. (n.d.). LECO Corporation.
  • (232) Elemental Impurities-Limits 1. (n.d.). US Pharmacopeia (USP).
  • CHN(O)S Elemental Analysis. (n.d.). Measurlabs.
  • Elemental Impurities in Drug Products. (n.d.). A3P.
  • Combustion Elemental Analysis (CHN). (n.d.). The University of Iowa.
  • Everything You Need to Know About XRF and Analyzers: Q&A. (2024, September 26). Elvatech Ltd.
  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. (n.d.). Intertek.
  • Determination of C, H, N and O. (n.d.). University of Texas at Austin.
  • How to detect light elements with a portable XRF. (2019, November 1). Portable Spectral Services.
  • Why XRF Can't Detect Light Elements (C, N, O): Fluorescence Yield vs Auger. (2025, November 15). YouTube.
  • The use of pXRF for light element geochemical analysis. (2019, October 29). Geochemistry.
  • The Basics of Elemental Analysis with XRF – Q&A. (2020, January 7). Malvern Panalytical.
  • Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review. (2021, March 15). Journal of Analytical Atomic Spectrometry.
  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (n.d.). Agilent Technologies.
  • Reference Materials-Home. (n.d.). IAEA.
  • Agilent ULTRA Analytical Standards and Certified Reference Materials. (n.d.). Agilent Technologies.
  • Introduction of organic/hydro-organic matrices in inductively coupled plasma optical emission spectrometry and mass spectrometry. (2015, February 20). Spectrochimica Acta Part B: Atomic Spectroscopy.
  • Measurement Standards and Reference Materials. (n.d.). Elementar.
  • Standards and CRMs. (n.d.). Elemental Microanalysis.
  • Certified Reference Material. (2025, January 25). Actlabs.
  • Multi-element analysis in different matrices using nitrogen microwave inductively coupled atmospheric pressure plasma mass spectrometry (MICAP-MS). (2023, February 14). OPUS.
  • An overview of organic matrix effects in ICP-MS system. (n.d.). ResearchGate.
  • Elemental Analysis in Action. (n.d.). SCISPEC.
  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP.
  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science.
  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
  • Analysis and Investigations on Synthesis and Biological Evaluation of Certain Nitrogen Containing Heterocyclic Compounds. (2025, August 8). ResearchGate.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Preprints.
  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014, September 25). Journal of Medicinal Chemistry.
  • An International Study Evaluating Elemental Analysis. (n.d.). PMC - NIH.
  • A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS. (2024, June 6). IJNRD.

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-methylated Pyrazolo-pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioselectivity Challenge in Pyrazolo-pyrazole Chemistry

Pyrazolo-pyrazoles, a class of fused N-heterocycles, represent a privileged scaffold in medicinal chemistry and materials science. Their rigid, planar structure and tunable electronic properties make them foundational components in the development of novel therapeutic agents and functional organic materials.[1][2] N-methylation is a common synthetic step used to modulate the scaffold's solubility, metabolic stability, and molecular interactions.

However, the inherent structure of unsymmetrical pyrazolo-pyrazoles presents a significant synthetic challenge: the presence of multiple nitrogen atoms often leads to the formation of a mixture of N-methylated regioisomers during alkylation.[3][4] Distinguishing between these isomers is not a trivial academic exercise; it is critical, as different regioisomers can exhibit vastly different biological activities and photophysical properties.

This guide provides an in-depth comparison of the essential spectroscopic techniques required for the unambiguous structural elucidation of N-methylated pyrazolo-pyrazole isomers. We will move beyond simple data reporting to explain the causality behind experimental choices, empowering researchers to not only identify their compounds but to understand the spectroscopic principles that validate their findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit for Isomer Assignment

NMR spectroscopy is the cornerstone for determining the precise location of the methyl group on the pyrazolo-pyrazole core. While 1D spectra provide initial clues, 2D correlation experiments are indispensable for definitive assignment.

The Power of 2D NMR: HMBC and NOESY

For a proton-deficient system like a pyrazolo-pyrazole, one-dimensional ¹H and ¹³C NMR spectra are often insufficient to distinguish between isomers. The true power of NMR lies in two-dimensional correlation experiments that reveal through-bond and through-space connectivities.

The fundamental principle is that the protons of the newly introduced N-methyl group serve as a perfect analytical handle. By observing correlations from these specific protons to the carbon and proton framework of the fused rings, we can map its exact location.

  • Heteronuclear Multiple Bond Correlation (HMBC): The Gold Standard for Connectivity. The HMBC experiment is the most decisive technique for assigning the N-methylation site. It detects long-range (typically 2- and 3-bond) couplings between protons and carbons. The key is to identify the three-bond coupling (³JCH) from the N-methyl protons to a carbon atom within the pyrazole ring. This correlation provides an unambiguous link between the methyl group and the specific nitrogen to which it is attached. For example, a correlation from the N-CH₃ protons to a specific quaternary or protonated carbon deep within the ring system confirms the methylation site.[3][5]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): Probing Through-Space Proximity. The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for confirming the regiochemistry determined by HMBC. A definitive NOE correlation will be observed between the protons of the N-methyl group and the protons on the adjacent positions of the ring.[3][6][7] The presence of this correlation confirms that the methyl group is physically located next to that specific proton, validating the isomer assignment.

cluster_NMR Definitive Isomer Assignment Workflow START Synthesized N-methylated Product (Isomer Mixture or Single Isomer?) NMR_ACQ Acquire 2D NMR Data (HMBC & NOESY) START->NMR_ACQ HMBC Analyze HMBC Spectrum NMR_ACQ->HMBC Primary Method NOESY Analyze NOESY Spectrum NMR_ACQ->NOESY Confirmatory Method ASSIGNMENT Unambiguous Isomer Structure Elucidated HMBC->ASSIGNMENT Identify key ³JCH correlation between N-CH₃ protons and ring carbon(s) NOESY->ASSIGNMENT Observe through-space correlation between N-CH₃ protons and proximal ring proton(s)

Caption: Logical workflow for definitive N-methyl isomer assignment using 2D NMR.

Interpreting 1D ¹H and ¹³C NMR Spectra

While 2D NMR is definitive, 1D spectra offer the first clues. The electronic environment of the N-methyl protons is influenced by its position. Typically, the ¹H NMR signal for an N-methyl group on a pyrazole ring appears as a singlet between δ 3.5 and 4.5 ppm. The precise chemical shift can vary between isomers due to differing anisotropic effects from the fused ring system.

Similarly, in the ¹³C NMR spectrum, N-methylation causes a downfield shift in the adjacent carbon atoms. Comparing the ¹³C chemical shifts of the methylated product to its unmethylated precursor can provide initial evidence for the site of substitution.[3][8]

Table 1: Comparative NMR Data for N-Methylated Pyrazole Derivatives (Note: Data is synthesized from representative pyrazole systems and will vary based on the specific pyrazolo-pyrazole core and substituents.)[3][6][8]

Spectroscopic ParameterN1-Methylated IsomerN2-Methylated IsomerRationale for Difference
¹H NMR (N-CH₃) ~ δ 3.8 - 4.2 ppm~ δ 3.7 - 4.1 ppmThe local magnetic environment differs due to the proximity to different parts of the fused ring system.
¹³C NMR (N-CH₃) ~ δ 35 - 45 ppm~ δ 35 - 45 ppmGenerally similar, but can be distinguished in high-resolution spectra.
Key HMBC Correlation N-CH ₃ → C5 / C7aN-CH ₃ → C3 / C3aA ³JCH correlation to a specific, unique carbon in the ring system provides definitive proof.
Key NOESY Correlation N-CH ₃ ↔ C5-H N-CH ₃ ↔ C3-H A through-space correlation confirms the spatial proximity of the methyl group to a specific ring proton.
Experimental Protocol: High-Resolution NMR Spectroscopy

This protocol is designed for acquiring publication-quality data for structural elucidation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified N-methylated pyrazolo-pyrazole.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for pyrazole derivatives due to its excellent solubilizing power.[9]

    • Ensure the sample is fully dissolved, using a vortex mixer if necessary, and transfer the solution to a high-quality 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer): [9]

    • ¹H NMR: Use a standard single-pulse sequence. Acquire 16-64 scans with a relaxation delay of 2-5 seconds to ensure full relaxation of all protons.

    • ¹³C NMR: Use a proton-decoupled pulse sequence. Acquire 1024-4096 scans, as the natural abundance of ¹³C is low.

    • gHMBCAD (Gradient Heteronuclear Multiple Bond Correlation, Adiabatic): This is a robust pulse sequence. Set the long-range coupling delay (typically d6 on Bruker instruments) to optimize for a coupling constant of 8-10 Hz. This preferentially detects the key 2- and 3-bond correlations.

    • NOESY: Use a standard NOESY pulse sequence with a mixing time of 500-800 ms. This duration is generally optimal for small molecules to allow for the buildup of NOE signals.

  • Data Processing and Analysis:

    • Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) to enhance signal-to-noise or resolution.

    • Carefully phase and baseline correct all spectra.

    • Analyze the HMBC spectrum first to establish the covalent framework and identify the key N-CH₃ to ring-carbon correlation.

    • Use the NOESY spectrum to confirm the assignment by identifying through-space proximities.

Complementary Spectroscopic Techniques

While NMR provides the structural backbone, other techniques offer complementary and confirmatory data.

UV-Vis Spectroscopy: A Window into Electronic Transitions

N-methylation alters the extended π-conjugated system of the pyrazolo-pyrazole core, which can be observed using UV-Vis spectroscopy. The position of the methyl group can influence the energy of the π-π* and n-π* electronic transitions.[10]

Different isomers may exhibit distinct absorption maxima (λmax) or changes in molar absorptivity. For instance, methylation at one nitrogen might lead to a more planar conformation, increasing conjugation and causing a bathochromic (red) shift in the λmax compared to the other isomer.[11] This technique is an excellent, rapid method for comparing samples once the spectra of pure, confirmed isomers have been established.

Table 2: Representative UV-Vis Data

Compound TypeTypical λmax RangeElectronic Transition
Unmethylated Pyrazolo-pyrazole250 - 320 nmπ-π
N-Methylated Isomer A260 - 330 nmπ-π
N-Methylated Isomer B255 - 325 nmπ-π*
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound.

  • High-Resolution Mass Spectrometry (HRMS): This is a mandatory first step. HRMS provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the compound's elemental formula, confirming that a methyl group has indeed been added.[12][13]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can sometimes serve as a diagnostic tool. The two regioisomers, having different bond stabilities around the methylation site, may produce unique fragment ions upon collision-induced dissociation. Establishing a characteristic fragmentation pathway for each pure isomer can be used to identify them in mixtures.

cluster_MS Mass Spectrometry Validation START Purified Product HRMS Acquire HRMS Data (e.g., ESI-TOF) START->HRMS FORMULA Confirm Elemental Formula HRMS->FORMULA MSMS Perform MS/MS Fragmentation Analysis FORMULA->MSMS If isomers need further differentiation VALIDATED Molecular Formula Validated FORMULA->VALIDATED Measured mass matches theoretical mass (<5 ppm) DIAGNOSTIC Identify Diagnostic Fragment Ions (Isomer-Specific) MSMS->DIAGNOSTIC

Caption: Workflow for validation using Mass Spectrometry.

Conclusion

The unambiguous characterization of N-methylated pyrazolo-pyrazoles is a critical step in their development for any application. While a single technique is rarely sufficient, an integrated approach provides irrefutable evidence of a compound's structure. High-resolution mass spectrometry confirms the correct elemental composition, but the definitive assignment of regiochemistry relies on a careful and thorough analysis of 2D NMR data. The ³JCH correlation observed in an HMBC spectrum is the single most powerful piece of evidence for locating the N-methyl group, an assignment that should be corroborated by through-space NOESY correlations. By combining these techniques, researchers can confidently validate their synthetic outcomes and build a robust structure-activity relationship for this important class of molecules.

References

  • Azim, F., Nadeem, H., Imran, M., Naz, S., Haq, I., Muhammad, N., Hayat, A., & Islam, M. S. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. [Link]

  • Šačkus, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6599. [Link]

  • Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved February 23, 2026, from [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Semantic Scholar. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • Sapkota, S., et al. (2025). Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). KANYA JOURNAL, 6. [Link]

  • Deng, H., et al. (2007). Structure Elucidation of a Pyrazolo[12][14]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1194-1201. [Link]

  • MDPI. (2007). Structure Elucidation of a Pyrazolo[12][14]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1194-1201. [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Chivu, A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5209. [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Research and Analytical Reviews, 9(3). [Link]

  • KTU ePubl. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Journal of King Saud University - Science. (2021). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science, 33(7), 101570. [Link]

  • ResearchGate. (2016). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. [Link]

  • ResearchGate. (2018). UV-Vis absorption and normalised emission spectra of the pyrazole.... [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Al-Shamali, M. A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1083-1127. [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]

  • Encyclopedia MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines. [Link]

  • Hassan, A. S., et al. (2022). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Journal of the Iranian Chemical Society, 19(8), 3321-3341. [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole

[1]

Executive Summary & Risk Profile

1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole is a fused heterocyclic intermediate often utilized as a scaffold in the synthesis of kinase inhibitors (e.g., Pim kinase modulators).[1][2] While specific toxicological data for this exact isomer is often limited in public databases compared to commodity chemicals, its structural class (pyrazoles and fused pyrazolo-systems) dictates a Category 3/4 Potent Compound handling strategy.

This guide operates on the Precautionary Principle : We assume the compound possesses the cumulative hazards of its parent pharmacophore until proven otherwise.

Hazard Characterization (GHS/CLP Derived)
  • Physical State: Solid (typically off-white to yellow powder).[3] High potential for electrostatic dust generation.

  • Primary Routes of Entry: Inhalation (dust), Dermal absorption (solution), Ocular contact.

  • Predicted Hazards:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[4][2]

    • Skin/Eye Irritation: Category 2/2A (Irritant).

    • STOT-SE: Category 3 (Respiratory Tract Irritation).

    • Systemic Risk: Pyrazole derivatives are associated with liver (hepatotoxicity) and blood (hemolytic anemia) toxicity upon repeated exposure.

The Hierarchy of Defense: PPE Specifications

Do not rely on generic "safety gear." Select equipment based on the specific physical phase of the compound.

A. Respiratory Protection (The First Line)[5]
  • Engineering Control (Primary): All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure operating at a face velocity of 80–100 fpm.

  • PPE (Secondary):

    • Scenario: Handling < 1g in a fume hood.

      • Requirement: Surgical mask is insufficient. No respirator required if sash is at proper height.

    • Scenario: Spill cleanup or equipment failure.

      • Requirement: N95 or P100 (HEPA) half-face respirator .

      • Why: The particle size of recrystallized pyrazoles can be <10 microns, easily bypassing surgical masks.

B. Ocular Protection[2][3][6]
  • Standard: Chemical Splash Goggles (Indirect Vent) .

  • Why: Safety glasses with side shields are inadequate for fine powders. Electrostatic powders can drift around side shields. Goggles provide a seal against airborne dust and accidental splashes during solvation.

C. Dermal Protection (Glove Selection)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Technique: Double Gloving is mandatory when handling solutions (e.g., dissolved in DCM, DMF, or DMSO).

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Long-cuff Nitrile or Neoprene.

    • Why: Pyrazoles are often soluble in organic solvents that permeate nitrile. The outer glove acts as a sacrificial barrier; the inner glove protects against the compound itself.

  • Change Frequency: Immediately upon splash; every 2 hours during continuous use.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting PPE based on the experimental state.

PPE_Decision_MatrixStartStart: Handling 1,3-Dimethylpyrazolo[3,4-c]pyrazoleStateDetermine Physical StateStart->StateSolidSolid / PowderState->SolidSolutionIn Solution (DCM/DMF)State->SolutionHoodEngineering: Fume Hood(Sash < 18 inches)Solid->HoodSolvent_CheckCheck Solvent PermeationSolution->Solvent_CheckPPE_SolidPPE: Splash Goggles +Single Nitrile Gloves +Lab CoatHood->PPE_SolidPPE_LiquidPPE: Double Gloving(Outer: Chem-Resistant)+ Face Shield (if >100mL)Solvent_Check->PPE_Liquid

Figure 1: PPE Selection Logic based on physical state. Note the escalation to double-gloving for solution-phase handling.

Operational Protocol: Step-by-Step Handling

This protocol is designed to minimize "track-out" (migration of chemicals out of the lab).

Phase 1: Preparation
  • Donning: Put on lab coat, then inner gloves, then goggles. Pull lab coat cuffs over inner gloves. Put on outer gloves over the lab coat cuffs.

  • Static Control: Place an ionizing bar or anti-static gun near the balance if the powder is fluffy/static-prone. This prevents the powder from "jumping" onto your PPE.

Phase 2: Transfer & Weighing
  • Open the container only inside the fume hood.

  • Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • The "Tap" Method: When transferring powder to a weighing boat, tap the spatula gently against the side of the boat to dislodge dust inside the boat, not in the air.

  • Cap the stock bottle immediately after mass verification.

Phase 3: Solvation & Reaction
  • Add solvent slowly down the side of the reaction vessel to prevent "puffing" of the powder.

  • Once dissolved, the risk shifts from inhalation to permeation.

  • Doffing (Critical):

    • Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

    • Inspect inner gloves.[4] If clean, proceed to remove goggles and coat.

    • Wash hands with soap and water for 20 seconds immediately.

Emergency Response & Disposal

Biological Exposure Response
Exposure RouteImmediate ActionMedical Follow-up
Ocular Flush with tepid water for 15 minutes .[3][5] Hold eyelids open.Mandatory. Seek ophthalmologist evaluation.[2]
Dermal Drench with water for 15 mins.[3][5] Remove contaminated clothing.[4][2][5][6][7][8]Monitor for redness/irritation. Consult physician if extensive.
Inhalation Move to fresh air.[1][2][3][9][5][7]If coughing/wheezing persists, seek medical aid.
Ingestion Rinse mouth. Do NOT induce vomiting. Call Poison Control immediately.[2]
Waste Disposal Protocol
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be segregated into Hazardous Solid Waste (Toxic) bins.

  • Liquid Waste: Solutions containing the pyrazole must go into Organic Waste (Halogenated or Non-Halogenated) depending on the solvent.

  • Decontamination: Wipe down balance and hood surfaces with a 10% soap/water solution, followed by 70% Ethanol.

References

  • PubChem. (2023). 1,3-Dimethylpyrazole - Compound Summary. National Center for Biotechnology Information. Link

  • European Chemicals Agency (ECHA). (2023). Registration Dossier - Pyrazole derivatives and classification. Link

  • Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment Standards (29 CFR 1910.132). Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Pyrazole Derivatives. Link

  • BLD Pharm. (2023). 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole Product Safety. Link

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